Bttes
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34N10O3S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
3-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C20H34N10O3S/c1-19(2,3)29-14-17(22-25-29)11-27(12-18-15-30(26-23-18)20(4,5)6)10-16-13-28(24-21-16)8-7-9-34(31,32)33/h13-15H,7-12H2,1-6H3,(H,31,32,33) |
InChI Key |
WMEZDVILBKIODK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CCCS(=O)(=O)O)CC3=CN(N=N3)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Advent of BTTES in Click Chemistry
An In-depth Technical Guide to BTTES and its Role in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] The utility of CuAAC in biological systems, however, has been historically limited by the cytotoxicity of the copper(I) catalyst.[4][5]
This challenge prompted the development of sophisticated chelating ligands to stabilize the Cu(I) oxidation state, enhance reaction rates, and mitigate toxicity.[4][6] this compound (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) has emerged as a next-generation, water-soluble ligand that significantly improves the biocompatibility and efficiency of CuAAC reactions.[7][8] It represents a significant advancement over earlier ligands like the water-insoluble Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[8] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its application in click chemistry.
The Core Role of this compound in CuAAC Reactions
In the CuAAC reaction, the primary role of a ligand is to form a complex with copper(I), thereby preventing its oxidation to the inactive Cu(II) state and its disproportionation in aqueous environments.[2][6][9] this compound is a tris(triazolylmethyl)amine-based ligand specifically engineered to optimize this function for biological applications.[1][10]
Key Mechanistic Advantages of this compound:
-
Accelerated Kinetics: this compound dramatically accelerates the rate of the azide-alkyne cycloaddition, enabling rapid and efficient bioconjugation.[1] Studies have shown that this compound-mediated reactions can be significantly faster than those using first-generation ligands like TBTA or even other water-soluble ligands like THPTA.[10]
-
Enhanced Biocompatibility: By effectively chelating copper, this compound reduces its cytotoxicity, making it a superior choice for applications in living systems, including live cell imaging and in vivo labeling.[1][11] The catalyst formulation allows for lower copper loading, which further minimizes perturbations to physiological states.[7]
-
Structural Optimization: The structure of this compound is key to its performance. The bulky tert-butyl groups are believed to prevent the polymerization of copper acetylides, which can lead to the formation of unreactive species.[10] The inclusion of a sulfated tail confers excellent water solubility, a critical feature for biological experiments.[10]
Quantitative Data Presentation: Ligand Performance Comparison
The efficacy of this compound is best understood in comparison to other commonly used CuAAC ligands. The following table summarizes key performance metrics derived from fluorogenic assays and bioconjugation experiments.
| Ligand | Relative Reactivity/Rate | Key Features | Primary Applications |
| TBTA | Lowest | First-generation ligand, water-insoluble.[9][10] | General organic synthesis, in vitro conjugation in organic or mixed solvents.[12] |
| THPTA | Moderate | Water-soluble, improves biocompatibility over TBTA.[5][10] | Aqueous bioconjugation, live cell labeling.[13] |
| This compound | High | Excellent water solubility and biocompatibility, fast kinetics.[1][7] Contains bulky tert-butyl groups and a sulfated tail.[10] | Live cell and in vivo imaging, demanding bioconjugation applications.[1][11] |
| BTTAA | Highest | Water-soluble due to an acetic acid group.[10] Shows the highest activity in accelerating CuAAC in some studies.[4][10] | High-efficiency bioconjugation, labeling of biomolecules in complex lysates.[10] |
| BTTPS | High | Sulfated version of the BTTP ligand, negatively charged.[1] Shows the highest activity in some fluorogenic assays.[1] | Live cell surface labeling, where reduced cellular internalization is desired.[1] |
Data compiled from kinetic evaluations reacting propargyl alcohol with 3-azido-7-hydroxycoumarin and various bioconjugation experiments.[1][10]
Experimental Protocols
General Protocol for Protein Labeling in Cell Lysate via CuAAC
This protocol provides a starting point for labeling an azide- or alkyne-modified protein in a complex biological mixture.
1. Preparation of Stock Solutions:
-
This compound Ligand: Prepare a 10-20 mM stock solution in water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in water immediately before use.
-
Azide/Alkyne Probe: Prepare a 2.5-10 mM stock solution in a suitable solvent like DMSO or water.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 50 µL at 1-5 mg/mL) with a suitable buffer (e.g., 90 µL of PBS) to achieve the desired final protein concentration.
-
Add the azide or alkyne detection probe to the lysate mixture (e.g., 20 µL of a 2.5 mM stock for a final concentration of ~100 µM).
-
Add the this compound ligand solution (e.g., 10 µL of 10 mM stock). Vortex briefly.
-
Add the CuSO₄ solution (e.g., 10 µL of 20 mM stock). Vortex briefly. Note: The recommended ligand-to-copper ratio is often between 4:1 and 6:1.[1]
3. Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM stock).
-
Vortex the mixture gently.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
4. Downstream Analysis:
-
The click-labeled proteins are now ready for analysis. The reaction can be quenched with a copper chelator like EDTA if necessary.
-
Analyze the labeled proteins using methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blot.
Protocol for Live Cell Surface Labeling
This protocol is adapted for labeling metabolically-tagged cell surfaces.
1. Cell Preparation:
-
Culture cells (e.g., Jurkat cells) in the presence of a metabolic precursor like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 2-3 days to introduce azides onto cell surface glycans.[1]
-
Harvest and wash the cells, resuspending them in a suitable buffer like PBS.
2. Preparation of the Catalyst Premix:
-
In a separate tube, prepare the this compound-Cu(I) catalyst. Premix the this compound ligand and CuSO₄ solution at a 6:1 molar ratio.[1] For example, mix 6 µL of 7.5 mM this compound with 1 µL of 7.5 mM CuSO₄ for a final copper concentration of 75 µM in the reaction.
-
Add the alkyne-biotin or alkyne-fluorophore probe (e.g., to a final concentration of 50 µM).[1]
-
Add the sodium ascorbate reducing agent (e.g., to a final concentration of 2.5 mM).[1]
3. Labeling Reaction:
-
Add the complete catalyst/probe premix to the cell suspension.
-
Incubate for a short period, typically 3-15 minutes, at room temperature.[1]
4. Quenching and Analysis:
-
Quench the reaction by adding a copper chelator like BCS or by washing the cells with buffer.[1]
-
If a biotin probe was used, stain the cells with a fluorescently-labeled streptavidin conjugate (e.g., Alexa Fluor 488-streptavidin).[1]
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Catalytic Cycle of this compound-Mediated CuAAC
Caption: Simplified catalytic cycle of the this compound-assisted CuAAC reaction.
Experimental Workflow for Live Cell Labeling```dot
Caption: A diagram showing the evolution and relationships of CuAAC ligands.
References
- 1. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | 510758-28-8 [smolecule.com]
- 3. bioclone.net [bioclone.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click reaction ligands | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, 2101505-88-6 | BroadPharm [broadpharm.com]
- 9. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 3 from Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. primo.pugetsound.edu [primo.pugetsound.edu]
The Linchpin of Aqueous Click Chemistry: A Technical Guide to the Discovery and Development of Water-Soluble CuAAC Ligands
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the synthesis of complex molecular architectures, from novel therapeutics to advanced materials.[] Its foray into biological systems, however, was initially hampered by the cytotoxicity of copper ions and the poor aqueous solubility of early catalytic systems. The development of water-soluble ligands designed to stabilize the active Cu(I) catalytic species and accelerate the reaction in aqueous environments has been a pivotal breakthrough, enabling the widespread application of CuAAC in bioconjugation, drug discovery, and materials science.[2][3] This technical guide provides an in-depth exploration of the discovery and development of these critical ligands, offering detailed experimental protocols, quantitative data for catalyst performance, and a visualized representation of the underlying principles.
The Genesis of Water-Soluble Ligands: Overcoming the Barriers of Aqueous CuAAC
The initial CuAAC protocols, while highly efficient in organic solvents, proved challenging to implement in biological milieu. The primary obstacles included the disproportionation and oxidation of the active Cu(I) catalyst in aqueous media and the inherent toxicity of copper ions to living cells.[4] The seminal work in overcoming these limitations came with the introduction of nitrogen-based ligands capable of coordinating to the copper center, thereby stabilizing the catalytically active +1 oxidation state.[5]
Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely adopted ligands to significantly accelerate the CuAAC reaction and protect the Cu(I) from oxidation.[3][5] However, its poor water solubility necessitated the use of organic co-solvents, limiting its biocompatibility.[3][6] This spurred the rational design of a new generation of ligands with enhanced water solubility, leading to the development of key players like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7][8]
Key Water-Soluble Ligands and Their Attributes
The evolution of water-soluble CuAAC ligands has been driven by the need to balance catalytic efficiency with biocompatibility. The following table summarizes some of the most influential water-soluble ligands developed to date.
| Ligand | Structure | Key Features | Applications |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazolyl)amine core with hydroxypropyl groups | Excellent water solubility, accelerates CuAAC, protects cells from copper-generated oxidants.[2][8][9] | Bioconjugation, live cell labeling, modification of hydrophilic polymers.[7][10] |
| BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]-acetic acid) | Tris(triazolyl)amine core with a carboxylic acid group | High water solubility, promotes high reaction efficiency.[11][12] | Bioconjugation, situations requiring high reaction efficiency.[12] |
| BTTPS (3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3- triazol-1-yl]propyl hydrogen sulfate) | Tris(triazolyl)amine core with a sulfate group | Good water solubility.[11] | Bioconjugation. |
| BCS (Bathocuproine disulfonate) | Sulfonated phenanthroline derivative | Commercially available, component of a very fast water-soluble catalyst system.[13] | Demanding bioconjugation tasks.[13] |
The Ligand's Role: A Mechanistic Overview
The primary function of a water-soluble ligand in CuAAC is to maintain a sufficient concentration of the catalytically active Cu(I) species in the reaction medium. The generally accepted mechanism involves the formation of a copper-acetylide intermediate.[14][15] The ligand plays a crucial role in this process by:
-
Stabilizing the Cu(I) Oxidation State: The ligand coordinates to the Cu(I) ion, forming a stable complex that prevents its oxidation to the inactive Cu(II) state and its disproportionation.[8][16]
-
Enhancing Catalytic Activity: By maintaining the copper in its active form, the ligand accelerates the overall reaction rate.[7][16]
-
Reducing Cytotoxicity: The ligand chelates the copper ion, reducing its bioavailability and mitigating its toxic effects on living cells.[17] Furthermore, ligands like THPTA can protect cells from reactive oxygen species (ROS) generated by the copper-catalyzed reduction of oxygen by ascorbate.[2][9]
References
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 6. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 8. THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine [baseclick.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 17. glenresearch.com [glenresearch.com]
Key properties and structure of the Bttes molecule
An In-depth Technical Guide to the Bttes Molecule for Researchers and Drug Development Professionals
Executive Summary
The this compound molecule is a next-generation, water-soluble ligand critically employed to enhance the efficiency and biocompatibility of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its superior performance characteristics, including accelerated reaction rates and reduced cytotoxicity compared to earlier generation ligands, position this compound as an invaluable tool in bioconjugation, drug development, and various chemical biology experiments. This guide provides a comprehensive overview of the this compound molecule, including its core properties, structure, and detailed protocols for its application.
Core Properties and Structure of this compound
This compound, chemically known as 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid, is distinguished by its strategic combination of bulky tert-butyl groups and a hydrophilic sulfonic acid moiety.[1][2] This unique structure provides an optimal balance of reactivity and aqueous solubility.[1] The tert-butyl groups are thought to prevent the formation of unreactive copper acetylide polymers, thereby maintaining the catalytic activity of the copper center.[1]
Physicochemical Properties
The key physicochemical properties of the this compound molecule are summarized in the table below, compiled from various chemical suppliers and scientific literature.
| Property | Value | References |
| IUPAC Name | 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid | [2] |
| Synonyms | This compound; Copper click-chemistry ligand; Water-soluble CuAAC ligand | [2] |
| CAS Number | 2101505-88-6 | [2] |
| Chemical Formula | C₂₀H₃₄N₁₀O₃S | [2] |
| Molecular Weight | 494.61 g/mol | |
| Appearance | Off-white to grey solid | |
| Solubility | Water, DMSO, DMF, MeOH | [3] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [2] |
Structural Information
| Structural Identifier | Value | References |
| SMILES | CC(C)(C)N1N=NC(CN(CC2=CN(C(C)(C)C)N=N2)CC3=CN(N=N3)CCCS(=O)(O)=O)=C1 | [2] |
| InChI Key | WMEZDVILBKIODK-UHFFFAOYSA-N | [2] |
The Role of this compound in the CuAAC Signaling Pathway
This compound is not a signaling molecule in a traditional biological sense but rather a critical component of the CuAAC catalytic cycle. It acts as a ligand to stabilize the Cu(I) oxidation state, which is essential for the cycloaddition reaction. The Cu(I) center, stabilized by this compound, coordinates with both the alkyne and the azide, bringing them into proximity and lowering the activation energy for the formation of the triazole ring.
References
The Bttes Ligand: A Paradigm Shift in Bioconjugation Efficiency and Biocompatibility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been revolutionized by the development of advanced catalyst systems. Among these, the emergence of the water-soluble ligand, 2-(4-((bis((1-(tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate (Bttes), has marked a significant leap forward. This technical guide provides a comprehensive overview of the advantages of utilizing this compound in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this powerful chemical tool.
Core Advantages of this compound in Bioconjugation
The utility of this compound in CuAAC-mediated bioconjugation stems from a unique combination of structural features that translate into tangible experimental benefits. These advantages address key challenges historically associated with copper-catalyzed reactions in biological systems.
1.1. Accelerated Reaction Kinetics: The primary advantage of this compound is its ability to dramatically accelerate the rate of the CuAAC reaction. The tris(triazolylmethyl)amine core, functionalized with bulky tert-butyl groups, effectively stabilizes the catalytically active Cu(I) oxidation state. This stabilization is believed to prevent the formation of unreactive copper acetylide polymers, thereby increasing the catalytic turnover.[1]
1.2. Enhanced Biocompatibility and Reduced Cytotoxicity: A major hurdle for in vivo and live-cell applications of CuAAC has been the inherent toxicity of copper ions. The this compound ligand mitigates this issue in two significant ways. Firstly, the sulfate group imparts high water solubility to the this compound-Cu(I) complex, which is thought to reduce its cellular internalization.[2] Secondly, by accelerating the reaction, this compound allows for effective bioconjugation at significantly lower copper concentrations (as low as 20-75 µM), thereby minimizing cellular perturbations and cytotoxicity.[2][3] Studies have shown that cells treated with the this compound-Cu(I) catalyst proliferate at rates similar to untreated cells, a stark contrast to the cell lysis observed with copper alone.[2]
1.3. Enabling In Vivo and Live-Cell Labeling: The combination of rapid kinetics and low toxicity makes the this compound-Cu(I) catalyst system particularly well-suited for demanding applications such as the non-invasive imaging of biomolecules in living organisms.[2] Robust labeling that would typically require an hour with other methods can be achieved within minutes using this compound.[2]
1.4. Versatility in Biomolecule Labeling: The this compound-accelerated CuAAC is not limited to azide-tagged biomolecules. This bio-benign ligation strategy also enables the efficient detection and conjugation of biomolecules incorporating terminal alkyne residues.[1] This flexibility broadens the scope of potential applications in labeling diverse classes of biomolecules, including glycoproteins, proteins in cell lysates, and cell surface glycans.[1][2]
Quantitative Comparison of CuAAC Ligands
The superior performance of this compound becomes evident when compared quantitatively with other commonly used Cu(I)-stabilizing ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-(4-((bis((1-(tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).
| Ligand | Reaction Time (min) | Product Formation (%) | Relative Signal Strength (vs. THPTA) | Cell Proliferation (vs. Untreated) |
| This compound | 30 | > 45%[1] | 2.6-fold stronger[1] | Similar[1] |
| BTTAA | 30 | > 45%[1] | 2.1-fold stronger[1] | Similar[1] |
| THPTA | 30 | < 15%[1] | 1.0 (Reference) | Similar[1] |
| TBTA | 30 | < 15%[1] | No detectable signal[1] | Slower proliferation[1] |
Table 1: Comparison of CuAAC ligand performance based on published data. Reaction conditions for product formation: 50 µM Cu(I), ligand:Cu(I) ratio of 6:1.[1] Relative signal strength was determined for labeling of a recombinant glycoprotein.[1] Cell proliferation was assessed in Jurkat cells.
Experimental Protocols
The following sections provide detailed methodologies for key bioconjugation experiments utilizing the this compound ligand.
Synthesis of the this compound Ligand
While commercially available, the synthesis of this compound can be accomplished in the laboratory. The following is a general synthetic scheme based on information from supporting materials of published literature.
Caption: General synthetic workflow for the this compound ligand.
Detailed Protocol: A detailed, step-by-step synthesis protocol can often be found in the supplementary information of seminal papers describing the this compound ligand.[4] The synthesis generally involves the initial formation of the tris(triazolylmethyl)amine core, followed by functionalization to introduce the ethyl hydrogen sulfate group.
General Protocol for Protein Bioconjugation in Solution
This protocol describes the general steps for labeling a protein containing an azide or alkyne functionality with a corresponding alkyne- or azide-modified probe using this compound-accelerated CuAAC.
Caption: Workflow for protein bioconjugation using this compound-CuAAC.
Materials:
-
Azide- or alkyne-modified protein of interest
-
Alkyne- or azide-modified detection probe (e.g., biotin-alkyne, fluorescent dye-azide)
-
This compound ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving hydrophobic probes)
-
EDTA (optional, for quenching)
-
Purification column (e.g., size-exclusion or affinity)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide/alkyne protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Dissolve the alkyne/azide probe in DMSO or reaction buffer to a stock concentration (e.g., 10 mM).
-
Prepare a 50 mM stock solution of this compound in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and the detection probe. The molar ratio of probe to protein may need to be optimized but a 5-10 fold excess of the probe is a good starting point.
-
In a separate tube, prepare the this compound-Cu(I) catalyst premix. For a typical reaction, a final copper concentration of 50-100 µM is used. Add the this compound stock solution to the CuSO₄ stock solution to achieve a final ligand-to-copper molar ratio of 6:1.[3] Vortex briefly.
-
Add the this compound-CuSO₄ premix to the protein-probe mixture.
-
-
Initiate the Reaction:
-
Add the sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.[3]
-
Gently mix the reaction and incubate at room temperature for 1 hour. Protect from light if using a fluorescent probe.
-
-
Quenching and Purification:
-
Optionally, the reaction can be quenched by adding EDTA to a final concentration of 5-10 mM to chelate the copper ions.
-
Purify the protein conjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography if the probe has a tag like biotin.[5][6]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.
-
Protocol for Labeling of Glycans on Live Cells
This protocol outlines the steps for labeling cell surface glycans that have been metabolically engineered to display azide or alkyne groups.
Caption: Workflow for live-cell glycan labeling.
Materials:
-
Cells metabolically labeled with an azido- or alkynyl-sugar (e.g., Ac₄ManNAz)
-
Alkyne- or azide-modified detection probe (e.g., biotin-alkyne)
-
This compound ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Labeling Buffer (e.g., PBS with 1% fetal bovine serum)
-
Copper chelator for quenching (e.g., bathocuproine disulfonate, BCS)
-
Fluorescently labeled streptavidin (if using a biotin probe)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an appropriate azido- or alkynyl-sugar for 2-3 days to allow for incorporation into cell surface glycans.
-
Cell Preparation: Harvest the cells and wash them three times with ice-cold labeling buffer to remove any unincorporated sugar. Resuspend the cells in labeling buffer at a suitable concentration.
-
Prepare Click Reaction Cocktail: Prepare a fresh cocktail containing the detection probe, this compound, CuSO₄, and sodium ascorbate in labeling buffer immediately before use. A typical final concentration for a live-cell labeling experiment is:
-
50 µM biotin-alkyne
-
75 µM CuSO₄
-
450 µM this compound (6:1 ratio to copper)
-
2.5 mM sodium ascorbate[2]
-
-
Labeling Reaction: Add the click reaction cocktail to the cell suspension and incubate for a short period (e.g., 3-5 minutes) at room temperature.[2]
-
Quenching and Washing: Quench the reaction by adding a copper chelator such as BCS. Wash the cells three times with labeling buffer to remove excess reagents.
-
Secondary Staining (if applicable): If a biotinylated probe was used, incubate the cells with a fluorescently labeled streptavidin conjugate for 30 minutes on ice.
-
Analysis: Wash the cells again and resuspend in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
This compound-Cu(I) Catalytic Cycle and Troubleshooting
Proposed Catalytic Cycle
The this compound ligand facilitates the CuAAC reaction through a proposed catalytic cycle that involves the formation of a copper acetylide intermediate.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ameliorative Action of Copper Chelators on Cellular Cytotoxicity: A Technical Overview
Disclaimer: Initial searches for the specific compound "Bttes" did not yield any relevant scientific literature. It is presumed that this may be a typographical error or a non-standard abbreviation. This document will, therefore, provide a comprehensive overview of the mechanisms by which well-characterized copper chelators mitigate copper-induced cytotoxicity, using representative examples from published research.
Introduction: The Duality of Copper in Cellular Biology
Copper is an essential trace element, indispensable as a catalytic cofactor for a multitude of enzymes involved in critical biological processes, including mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1] However, the same redox-active nature that makes copper a vital component of cellular machinery also renders it potentially toxic in excess.[2] Unregulated intracellular copper can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA.[3] This cascade of events culminates in cellular dysfunction and, ultimately, cell death.[4][5] Consequently, intricate homeostatic mechanisms have evolved to tightly regulate intracellular copper levels.[6] When these mechanisms are overwhelmed, copper chelating agents can be employed to counteract the resulting cytotoxicity.
Core Mechanism: Sequestration and Redox Modulation of Copper Ions
The primary mechanism by which chelating agents reduce copper cytotoxicity is through the formation of stable, coordinate covalent bonds with copper ions. This sequestration prevents copper from participating in deleterious redox cycling.[7] By binding to copper, chelators can either facilitate its removal from the cell or render it redox-inactive, thereby mitigating oxidative stress.
Reduction of Reactive Oxygen Species (ROS)
A hallmark of copper-induced cytotoxicity is the excessive production of reactive oxygen species (ROS).[2] Copper chelators have been shown to significantly reduce ROS levels in cells exposed to high concentrations of copper. For instance, studies have demonstrated that the antioxidant N-acetyl cysteine (NAC) can suppress the cytotoxic effects of copper by scavenging ROS.[2][3] Similarly, the chelation of intracellular copper can inhibit the generation of hydroxyl radicals, a highly damaging ROS.[7]
Signaling Pathways Modulated by Copper Chelation
Copper ions can influence various signaling pathways, and their chelation can reverse these effects, contributing to the restoration of cellular health.
The p53 and HIF-1α Pathways
Exposure to excess copper has been shown to increase the expression of stress-related proteins such as p53 and hypoxia-inducible factor 1-alpha (HIF-1α).[2][3] The tumor suppressor protein p53 plays a crucial role in apoptosis, and its upregulation by copper contributes to cell death. HIF-1α is a key regulator of cellular responses to low oxygen, but it can also be stabilized by certain metal ions, including copper, under normoxic conditions.[3] Copper chelation can lead to the downregulation of both p53 and HIF-1α, thereby promoting cell survival.[2]
Quantitative Data on the Efficacy of Copper Chelators
The effectiveness of copper chelators in reducing cytotoxicity is often quantified through various cell-based assays. The following tables summarize representative data from studies on the effects of copper and copper chelators on cell viability.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Reference |
| HeLa | Copper Sulfate | 100 | ~80 | [2] |
| HeLa | Copper Sulfate | 300 | ~50 | [2] |
| OECM-1 | CuCl₂ | 200 | ~50 (IC₅₀) | [3] |
| OECM-1 | CuCl | 4.6 | ~50 (IC₅₀) | [3] |
Table 1: Cytotoxicity of Copper Compounds in Different Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| HCT116 | TPEN | 5 µM | Selective cell death in cancer cells | [7][8] |
| HCT116 | TPEN + Antioxidant | 5 µM | Inhibition of cell death | [7][8] |
| OECM-1 | DSF-Cu²⁺ | 0.5 µM DSF | Increased cytotoxicity | [3] |
| OECM-1 | DSF-Cu²⁺ + NAC | 0.5 µM DSF | Suppressed cytotoxicity | [3] |
Table 2: Modulation of Copper Cytotoxicity by Chelators and Antioxidants
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of the copper compound and/or chelator for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Measurement of Intracellular ROS
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS.
-
Cell Treatment: Treat cells with the copper compound and/or chelator as described for the viability assay.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular copper distribution: a mechanistic systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BCN-Mediated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Drug Discovery
Note to the Reader: The term "Bttes-mediated click reactions" in the initial query did not correspond to a recognized chemical moiety or reaction in the field of click chemistry. Based on the context of the request, this guide has been developed to address what is presumed to be the intended topic: BCN-mediated click reactions . Bicyclononyne (BCN) is a widely utilized and critically important reagent in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation and drug development.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them invaluable tools in chemical biology, drug development, and materials science. Among the most prominent click reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the original copper-catalyzed azide-alkyne cycloaddition (CuAAC). The elimination of the cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.
At the heart of SPAAC is the reaction between a strained cycloalkyne and an azide. The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and without a catalyst. Bicyclononyne (BCN) is a popular and highly reactive strained alkyne used for this purpose. Its robust reactivity and stability have established it as a workhorse in bioconjugation.
The Core Principle: Mechanism of BCN-Mediated SPAAC
The fundamental mechanism of BCN-mediated SPAAC is a concerted [3+2] cycloaddition between the strained triple bond of the BCN molecule and the three nitrogen atoms of an azide. The reaction proceeds through a single, highly energetic transition state, leading to the formation of a stable triazole linkage. The high degree of ring strain in the BCN molecule—a combination of bond angle distortion and torsional strain—is the driving force that allows the reaction to occur without the need for external energy input or catalysis.
Below is a diagram illustrating the reaction mechanism.
An In-depth Technical Guide to Click Chemistry for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry is a set of powerful, versatile, and reliable chemical reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[1][2] Introduced by K. Barry Sharpless, the concept emphasizes reactions that are easy to perform and purify, making them ideal for a wide range of applications, especially in complex biological environments.[1] At the heart of click chemistry lies the principle of bioorthogonality, which describes chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][3] This unique characteristic has propelled click chemistry to the forefront of chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision.
The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linkage.[4][5][] Due to concerns about the cytotoxicity of the copper catalyst in living systems, a catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed.[3][7] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it particularly suitable for in vivo applications.[3][7]
This guide provides an in-depth overview of the core principles of click chemistry, focusing on CuAAC and SPAAC, and their applications in biological research and drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.
Core Principles and Reaction Types
The power of click chemistry lies in its simplicity, efficiency, and bioorthogonality. The azide and alkyne functional groups are largely absent from biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5][] This reaction is characterized by its high reaction rates, excellent yields, and the formation of a stable, biologically inert 1,2,3-triazole ring.[1][8]
Key Features of CuAAC:
-
High Reaction Rates: The copper catalyst accelerates the reaction by a factor of up to 107 compared to the uncatalyzed reaction.[8][9]
-
High Yields: CuAAC reactions typically proceed with high to quantitative yields.[1][4]
-
Stereospecificity: The reaction is highly stereospecific, yielding the 1,4-disubstituted triazole as the major product.[1]
-
Mild Reaction Conditions: The reaction can be performed in aqueous solutions, at room temperature, and over a wide pH range (typically 4-11), making it compatible with biological samples.[5][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, SPAAC was developed as a copper-free alternative.[3][7] SPAAC utilizes cyclooctynes, which possess significant ring strain. This strain is released upon reaction with an azide, providing the driving force for the cycloaddition to occur without a catalyst.[3][7]
Key Features of SPAAC:
-
Biocompatibility: The absence of a toxic metal catalyst makes SPAAC ideal for experiments in living cells and organisms.[7][11]
-
Bioorthogonality: Like CuAAC, the azide and alkyne functional groups are bioorthogonal.
-
Reaction Kinetics: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with progressively faster reaction rates.[3]
Quantitative Data on Click Chemistry Reactions
The efficiency of click chemistry reactions can be quantified by their reaction rates and yields. This data is crucial for selecting the appropriate reaction for a specific biological application.
Table 1: Reaction Rates of Various Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) | ~1 x 10⁻³ | [7] |
| Monofluorinated Cyclooctyne (MOFO) | ~4 x 10⁻² | [7] |
| Difluorinated Cyclooctyne (DIFO) | ~7 x 10⁻² | [7] |
| 4-Dibenzocyclooctynol (DIBO) | ~8 x 10⁻² | [7][12] |
| Dibenzoannulated Cyclooctyne (DIBAC/ADIBO) | ~3 x 10⁻¹ | [13] |
| Biarylazacyclooctynone (BARAC) | ~9 x 10⁻¹ | Not in search results |
| Bicyclononyne (BCN) | ~1.0 | [5] |
| Difluorobenzocyclooctyne (DIFBO) | ~3.5 | [3] |
Table 2: Typical Yields and Conditions for CuAAC Bioconjugation
| Biomolecule | Reagents | Conditions | Yield | Reference |
| Protein (in vitro) | Picolyl azide-functionalized protein, alkyne-probe, CuSO₄, BTTAA, Sodium Ascorbate | Room temperature, 30 min | >70% | [14] |
| Protein (on live cells) | LAP-tagged protein, picolyl azide, ATP, Mg(OAc)₂, CuSO₄, TBTA, Sodium Ascorbate, AF647-alkyne | 37°C, 20 min (PRIME) then Room temp, 1 hr (CuAAC) | Not specified, but effective labeling shown | [14] |
| Antibody-Drug Conjugate (ADC) | Alkyne-modified antibody, azide-modified drug, CuSO₄, THPTA, Sodium Ascorbate | Room temperature, 30-60 min | High | [15] |
| DNA/Oligonucleotide | Alkyne-modified DNA, azide-fluorophore, Copper(II)-TBTA, Ascorbic Acid | Room temperature, overnight | High | [16] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of click chemistry in a research setting. Below are generalized protocols for CuAAC and SPAAC in biological applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the general steps for labeling a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Amine-containing buffers like Tris should be avoided as they can chelate copper.[17]
-
Azide-functionalized probe (e.g., fluorescent dye-azide) stock solution in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution in water.
-
Copper-stabilizing ligand (e.g., THPTA, TBTA) stock solution in DMSO or water.
-
Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared in water.
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to the desired concentration in the reaction buffer.
-
Prepare the click-it master mix: In a separate tube, prepare the master mix by adding the reagents in the following order:
-
Reaction buffer
-
Azide-functionalized probe
-
Copper(II) sulfate
-
Copper-stabilizing ligand
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the master mix and vortex briefly. Immediately add the master mix to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescent probe.
-
Purification: Remove the excess reagents and byproducts. This can be achieved by:
-
Size-exclusion chromatography (SEC): For removing small molecule reagents from proteins.
-
Dialysis or buffer exchange: To remove small molecules.
-
Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be used.[16]
-
-
Analysis: Analyze the labeled protein using appropriate methods, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Live cells with azide groups metabolically incorporated into their cell surface glycans.
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore) stock solution in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imaging system (e.g., confocal microscope).
Procedure:
-
Cell preparation: Culture the cells to the desired confluency in a suitable imaging dish or plate.
-
Metabolic labeling: Incubate the cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for incorporation into the cell surface glycans.
-
Labeling with cyclooctyne-dye:
-
Remove the culture medium containing the azide sugar.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired concentration of the cyclooctyne-functionalized dye to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and the specific reagents used.
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
-
Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope.
Visualizations of Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key processes in click chemistry.
General Workflow for Proteomics using Click Chemistry
Caption: A typical workflow for proteomic analysis using click chemistry.[18][19][20]
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction.[21][22]
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: A streamlined workflow for preparing ADCs using click chemistry.[15]
Conclusion
Click chemistry has revolutionized the way scientists approach the study of biological systems and the development of new therapeutics. Its simplicity, efficiency, and bioorthogonality have made it an indispensable tool for bioconjugation, live-cell imaging, proteomics, and drug delivery. The continuous development of new click reactions and reagents, particularly in the realm of SPAAC, promises to further expand the capabilities of this powerful chemical toolbox. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize click chemistry in their own work, driving forward innovation in life sciences and medicine.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. File:CuAAC Catalytic Cycle.png - Wikimedia Commons [commons.wikimedia.org]
- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Surface Protein Labeling Using Amine-Reactive N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of cell surface proteins on live cells using amine-reactive N-hydroxysuccinimide (NHS) esters. This method is widely applicable for attaching biotin, fluorescent dyes, or other molecules to cell surfaces for a variety of downstream applications, including cell tracking, proteomic analysis, and assessing protein internalization.
Principle of the Method
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently label primary amines (-NH2), which are abundantly present on the cell surface in the form of lysine side chains and the N-termini of proteins.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable, covalent amide bond.[2] When using membrane-impermeable versions of these reagents, such as those containing a sulfonate group (Sulfo-NHS esters), the labeling is restricted to the extracellularly exposed proteins, providing an excellent method for studying the cell surface proteome.[3]
The reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH of 7.2-8.5.[][5] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[] Buffers containing primary amines, such as Tris or glycine, should be avoided during the labeling step as they will compete with the target proteins for reaction with the NHS ester.[6]
Chemical Reaction Pathway
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. Surface protein biotinylation [protocols.io]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide for Bttes-Catalyzed Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioorthogonal chemistry enables the study of biomolecules in their native environments through chemical reactions that do not interfere with biological processes.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for its high specificity and efficiency.[2] The efficacy and biocompatibility of CuAAC in living systems are critically dependent on the copper-stabilizing ligand used. BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) is a third-generation, water-soluble ligand designed to dramatically accelerate the CuAAC reaction rate while minimizing copper-induced cytotoxicity.[1][2] Its structure provides an ideal balance between reactivity and solubility, making it highly effective for bioconjugation applications ranging from protein labeling to live-cell imaging.[1][3]
Mechanism of Action
This compound enhances the CuAAC reaction by stabilizing the Cu(I) oxidation state, which is essential for catalysis. The bulky tert-butyl groups on the this compound ligand are believed to prevent the formation of unreactive copper acetylide polymers, thereby maintaining a high concentration of the active catalytic species.[1] This results in significantly faster reaction kinetics compared to earlier generation ligands like TBTA and THPTA.[1][3] The sulfated portion of the molecule enhances water solubility and reduces the cellular uptake of the copper catalyst, further improving its biocompatibility for live-cell applications.[2]
Caption: Mechanism of this compound-catalyzed CuAAC bioconjugation.
Data Presentation: Ligand Performance Comparison
The choice of ligand significantly impacts the efficiency of the CuAAC reaction. This compound and related ligands like BTTAA and BTTPS consistently outperform older ligands.
| Ligand | Relative Activity | Key Features & Performance Metrics | Source |
| BTTAA | Highest | Showed the highest activity in accelerating CuAAC. | [1] |
| BTTPS | Very High | ~15% higher labeling efficiency on live cells compared to this compound under identical conditions. | [2] |
| This compound | High | Confers biocompatibility and dramatically boosts reactivity over canonical methods.[1] A good balance of reactivity and solubility.[1] | [1][3] |
| THPTA | Medium | Lower activity compared to this compound and BTTAA. | [1] |
| TBTA | Lowest | Showed the lowest catalytic activity among the ligands tested. | [1] |
Experimental Protocols
Protocol 1: Biotin-Alkyne Labeling of an Azide-Modified Protein
This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an azide group.
A. Materials and Reagents
-
Azide-modified protein of interest in PBS or other suitable buffer.
-
Biotin-Alkyne probe
-
This compound ligand (e.g., from Vector Laboratories)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Protein G agarose or other affinity resin for purification
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
EDTA (for quenching)
B. Stock Solution Preparation
-
Biotin-Alkyne (10 mM): Dissolve the appropriate amount of biotin-alkyne in DMSO or water. Store at -20°C.
-
This compound Ligand (25 mM): Dissolve this compound in deionized water. Store at 4°C.[3]
-
CuSO₄ (10 mM): Dissolve Copper(II) Sulfate in deionized water. Store at room temperature.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution oxidizes quickly and should be made immediately before use.
C. Labeling Protocol
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 µM) with buffer to a final volume of 80 µL.
-
Add 2 µL of the 10 mM Biotin-Alkyne stock solution (final concentration: ~200 µM).
-
Prepare the catalyst premix: In a separate tube, combine 5 µL of 25 mM this compound and 5 µL of 10 mM CuSO₄. Mix gently.
-
Add the 10 µL of the this compound/CuSO₄ premix to the protein-alkyne solution.
-
Initiate the reaction by adding 8 µL of freshly prepared 100 mM Sodium Ascorbate. The final concentrations will follow a ratio similar to the optimized conditions of 1:5:2.5:25 for probe:ligand:copper:ascorbate.[1]
-
Incubate the reaction at room temperature for 1 hour.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Isolate the labeled protein using an appropriate method, such as affinity purification (e.g., protein G agarose for antibodies) or size-exclusion chromatography.[1]
-
Analyze the labeling efficiency via Western blot (probing with streptavidin-HRP) or mass spectrometry.
Caption: Workflow for this compound-catalyzed protein labeling.
Protocol 2: Live Cell Surface Glycoprotein Labeling
This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, followed by analysis with flow cytometry.
A. Materials and Reagents
-
Mammalian cells (e.g., Jurkat cells)
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
This compound Ligand
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Cell staining buffer (e.g., PBS with 1% BSA)
B. Protocol Steps
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz for 2-3 days to allow incorporation of azido sugars into cell surface glycans.[2]
-
Cell Preparation: Harvest the cells and wash them twice with cold cell staining buffer to remove residual media. Resuspend cells to a concentration of 1-5 x 10⁶ cells/mL.
-
Catalyst and Probe Addition: To the cell suspension, add the alkyne-fluorophore probe to a final concentration of 25-100 µM.
-
Prepare the catalyst premix. For live cell labeling, a ligand-to-copper ratio of 6:1 is recommended to minimize toxicity.[2]
-
Example: For a final CuSO₄ concentration of 75 µM, the this compound concentration should be 450 µM.
-
-
Add the this compound/CuSO₄ premix to the cells.
-
Initiate Reaction: Immediately add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to start the click reaction.[2]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature.[2] Protect from light if using a fluorescent probe.
-
Quenching and Washing: Stop the reaction by adding 1 mL of cold cell staining buffer. Pellet the cells by centrifugation and wash twice more with staining buffer to remove unreacted reagents.
-
Analysis: Resuspend the final cell pellet in buffer suitable for flow cytometry. Analyze the fluorescence intensity to quantify cell surface labeling.[2]
Caption: Workflow for this compound-catalyzed live cell labeling.
Application Notes & Key Considerations
-
Reduced Cytotoxicity: The this compound ligand significantly lowers the required copper concentration for effective catalysis, which, combined with its poor cellular uptake, minimizes perturbations to the physiological state of cells or organisms.[2][3]
-
Reagent Purity and Preparation: The efficiency of the CuAAC reaction is sensitive to the quality of the reagents. Sodium ascorbate is particularly prone to oxidation and should always be prepared fresh.
-
Optimizing Ratios: While the protocols provide a starting point, the optimal ratio of ligand:copper and the concentrations of all reactants may need to be empirically determined for specific biomolecules and experimental systems.[1]
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While sodium ascorbate serves as a reducing agent to regenerate Cu(I), performing reactions in degassed buffers can further improve efficiency, especially for dilute reactions.
-
Alternative Probes: These protocols can be adapted for a wide variety of alkyne- or azide-functionalized probes, including affinity tags, fluorophores, or drug molecules for applications like the synthesis of antibody-drug conjugates (ADCs).[4][5]
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of BTTES in Protein Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid) in protein modification. This compound is a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its superior properties make it an invaluable tool for bioconjugation, enabling the precise and efficient labeling of proteins for a wide range of applications in research, diagnostics, and therapeutics.
Application Notes
Introduction to this compound and CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction has become a staple in chemical biology for its ability to function in complex biological environments with minimal side reactions. The role of the copper(I) catalyst is crucial, and its efficacy and biocompatibility are greatly enhanced by the use of stabilizing ligands.
This compound has emerged as a superior ligand for CuAAC in biological systems. It is a water-soluble tris(triazolylmethyl)amine-based ligand that significantly accelerates the reaction rate while simultaneously suppressing the cytotoxicity often associated with copper catalysts.[1][2] These characteristics are advancements over older, water-insoluble ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[2][3] The enhanced biocompatibility and reaction kinetics of this compound are particularly advantageous for in vivo and live-cell applications.[1]
Key Advantages of this compound in Protein Modification:
-
Accelerated Reaction Kinetics: this compound significantly increases the rate of the CuAAC reaction, allowing for faster and more efficient protein modification, even at low reactant concentrations.[2]
-
Enhanced Biocompatibility: The water-solubility of this compound and its ability to chelate copper(I) ions reduce cellular toxicity, making it ideal for live-cell imaging and in vivo studies.[1][2]
-
Improved Solubility: this compound and the resulting copper(I) complex are highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.
-
High Yields and Specificity: The CuAAC reaction is highly specific for azides and alkynes, ensuring that modification occurs only at the desired sites, leading to high yields of the conjugated protein.
Common Applications of this compound-Mediated Protein Modification:
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins for visualization and tracking in cells and tissues.
-
Biotinylation: Introduction of biotin tags for affinity purification and detection using streptavidin-based assays.
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties.
-
Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.
-
Proteomics: Labeling of newly synthesized proteins with azide- or alkyne-containing amino acid analogs for subsequent enrichment and identification.
Quantitative Comparison of CuAAC Ligands
The choice of ligand can have a significant impact on the efficiency of the CuAAC reaction. The following table summarizes the relative performance of this compound compared to other commonly used ligands.
| Ligand | Relative Reaction Rate | Labeling Efficiency in Cells | Cytotoxicity | Key Features |
| This compound | High | High | Low | Water-soluble, excellent for live-cell and in vivo applications.[1][2] |
| TBTA | Low | Very Low | High | Water-insoluble, requires organic co-solvents, often toxic to cells.[2] |
| THPTA | Moderate | Moderate | Low | Water-soluble, but generally less efficient than this compound.[2] |
| BTTAA | High | High | Low | Water-soluble, comparable in performance to this compound.[2] |
Experimental Protocols
Protocol 1: General Protocol for Fluorescent Labeling of an Alkyne-Modified Protein with an Azide-Fluorescent Dye using this compound
This protocol provides a general procedure for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
This compound ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Degassed buffer (PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Protein: Prepare a solution of the alkyne-modified protein at a concentration of 1-10 mg/mL in degassed PBS.
-
Azide-Dye: Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
This compound: Prepare a 50 mM stock solution of this compound in degassed water.
-
CuSO₄: Prepare a 50 mM stock solution of CuSO₄ in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.
-
Alkyne-Protein solution (to a final concentration of 10-50 µM)
-
Azide-Dye (to a final concentration of 100-500 µM; 10-fold molar excess over the protein)
-
This compound (to a final concentration of 500 µM)
-
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Prepare a premix of CuSO₄ and this compound. For example, mix equal volumes of the 50 mM CuSO₄ and 50 mM this compound stock solutions.
-
Add the CuSO₄:this compound premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and other small molecules by size-exclusion chromatography. Equilibrate a PD-10 column with PBS.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Monitor the elution of the protein by measuring the absorbance at 280 nm and the absorbance of the fluorescent dye at its excitation maximum.
-
-
Analysis and Storage:
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling.
-
Determine the degree of labeling using UV-Vis spectrophotometry.
-
Store the purified, labeled protein at 4°C or -20°C, protected from light.
-
Protocol 2: In-Gel Fluorescence Analysis of this compound-Labeled Proteins
This protocol describes the visualization of fluorescently labeled proteins after separation by SDS-PAGE.
Materials:
-
Fluorescently labeled protein sample from Protocol 1
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the purified, labeled protein with an appropriate volume of 4x Laemmli sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared sample onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel directly onto the imaging surface of a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorescent dye used.
-
The labeled protein will appear as a fluorescent band at the expected molecular weight.
-
Visualizations
Caption: Workflow for fluorescent labeling of proteins using this compound-mediated CuAAC.
Caption: Catalytic cycle of this compound in CuAAC protein modification.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Glycan Imaging Using Biotin-Tyramide Signal Amplification (Bttes)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans in their native environment is crucial for understanding their roles in health and disease. However, the low abundance of specific glycan structures and the dynamic nature of glycosylation present significant challenges for in vivo imaging. Biotin-tyramide signal amplification (Bttes), also known as tyramide signal amplification (TSA) or catalyzed reporter deposition (CARD), offers a highly sensitive method to overcome these limitations.[1][2] This technology enables the detection of low-abundance glycans by depositing a high density of biotin labels at the site of interest, which can then be visualized using streptavidin conjugates. This document provides detailed application notes and protocols for a powerful strategy that combines in vivo targeting of glycans with ex vivo this compound-based imaging.
Principle of this compound for Glycan Imaging
This compound is an enzyme-mediated detection method that significantly enhances signal intensity. The core principle involves the use of a horseradish peroxidase (HRP) enzyme conjugated to a glycan-targeting molecule (e.g., a lectin or an antibody). This conjugate is introduced in vivo to bind to its specific glycan target. Following tissue collection and preparation, a solution containing biotin-tyramide and a low concentration of hydrogen peroxide is applied. The HRP enzyme catalyzes the conversion of biotin-tyramide into a highly reactive, short-lived radical.[2] This radical then covalently binds to tyrosine residues on proteins in close proximity to the HRP, resulting in the deposition of a large number of biotin molecules at the target site.[1][2] The amplified biotin signal can then be detected with high sensitivity using streptavidin conjugated to a fluorophore or an enzyme for colorimetric detection. This method can increase detection sensitivity by up to 100-fold compared to conventional methods.[2][3]
Advantages of this compound for Glycan Imaging
-
High Sensitivity: Enables the detection of low-abundance glycan epitopes that are undetectable by conventional methods.[1][2][3]
-
Improved Signal-to-Noise Ratio: The amplification of the signal at a specific location enhances the contrast and clarity of the image.
-
Versatility: Can be adapted for use with various glycan-binding molecules, including lectins and antibodies, allowing for the targeting of a wide range of glycan structures.
-
Compatibility: The workflow is similar to standard immunohistochemistry (IHC) protocols, making it relatively easy to implement in most laboratories.[2]
Applications in Research and Drug Development
-
Identifying Glycan Biomarkers: Visualize the distribution and expression levels of cancer-associated glycans or other disease-specific glycan signatures in tissue sections.
-
Studying Glycan-Protein Interactions: By targeting a specific glycan-binding protein with an HRP conjugate, this compound can be used in proximity labeling studies to identify its glycan ligands in their native tissue context.[4]
-
Evaluating Drug Efficacy: Assess changes in glycan expression in response to therapeutic interventions in preclinical animal models.
-
Mapping Glycosylation in Tissues: Elucidate the spatial distribution of different glycan types within complex tissues to understand their physiological functions.
Experimental Workflow Overview
The overall workflow for in vivo glycan targeting followed by ex vivo this compound imaging involves several key steps, from the preparation of the targeting conjugate to the final image analysis.
Caption: High-level workflow for in vivo glycan targeting and ex vivo this compound imaging.
Data Presentation
| Target Glycan | Tissue Type | Targeting Moiety | Detection Method | Mean Signal Intensity (Arbitrary Units) | Fold Amplification |
| Sialyl-Lewis A | Colon Tumor | Anti-SLA Antibody | Direct Fluorescence | 150 ± 25 | - |
| Sialyl-Lewis A | Colon Tumor | Anti-SLA Antibody-HRP | This compound with SAV-AF488 | 13,500 ± 1,200 | 90 |
| High-Mannose | Brain | Concanavalin A-HRP | This compound with SAV-AF594 | 8,750 ± 780 | - |
| High-Mannose | Brain | Concanavalin A | Direct Fluorescence | Not Detectable | - |
Detailed Experimental Protocols
Protocol 1: In Vivo Targeting of Glycans
This protocol describes the in vivo administration of an HRP-conjugated lectin or antibody to target specific glycans in a mouse model.
Materials:
-
Lectin-HRP or Antibody-HRP conjugate specific to the glycan of interest
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles for injection
-
Animal model (e.g., mouse)
Procedure:
-
Preparation of the Conjugate:
-
Reconstitute the lyophilized Lectin-HRP or Antibody-HRP conjugate in sterile PBS to the recommended concentration.
-
Determine the optimal injection concentration through pilot studies. A typical starting range is 1-20 mg/ml.
-
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol.
-
For intravenous injection, place the animal in a restrainer to dilate the tail vein.
-
-
Injection:
-
Inject the prepared conjugate solution into the animal. The route of administration (e.g., intravenous, intraperitoneal, or local) will depend on the target tissue and the experimental design.
-
For intravenous injection, slowly inject the solution into the lateral tail vein.
-
The volume of injection should be adjusted based on the animal's weight (e.g., 100-200 µL for a mouse).
-
-
Incubation Period:
-
Allow the conjugate to circulate and bind to the target glycans. The optimal incubation time will vary depending on the target and the conjugate's pharmacokinetic properties. A typical range is 2 to 24 hours.
-
-
Tissue Harvesting:
-
At the end of the incubation period, euthanize the animal using an approved method.
-
Perfuse the animal with PBS to remove unbound conjugate from the circulation.
-
Carefully dissect the target organ(s) or tissue(s).
-
-
Tissue Fixation and Processing:
-
Fix the harvested tissues immediately in 4% paraformaldehyde (PFA) in PBS for 12-24 hours at 4°C.
-
Cryoprotect the fixed tissues by incubating them in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.
-
Embed the tissues in optimal cutting temperature (OCT) compound and freeze them for cryosectioning. Alternatively, for paraffin embedding, dehydrate the tissues through an ethanol gradient and embed in paraffin wax.
-
Protocol 2: Ex Vivo Biotin-Tyramide Signal Amplification (this compound) and Imaging
This protocol details the this compound staining procedure on tissue sections prepared from animals that have received the HRP-conjugated targeting molecule.
Materials:
-
Tissue sections (cryo or paraffin-embedded) on slides
-
PBS and PBST (PBS with 0.1% Tween-20)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Biotin-tyramide solution
-
Amplification buffer
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
For paraffin sections, deparaffinize and rehydrate the slides.
-
For cryosections, allow the slides to come to room temperature and then briefly fix with 4% PFA.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Endogenous Peroxidase Quenching:
-
Incubate the sections in 0.6% H₂O₂ in methanol for 20 minutes at room temperature to block endogenous peroxidase activity.[5]
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate the sections in a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Biotin-Tyramide Reaction:
-
Prepare the this compound reaction solution by diluting the biotin-tyramide stock solution in the amplification buffer containing H₂O₂ according to the manufacturer's instructions.
-
Incubate the sections with the this compound reaction solution for 5-10 minutes at room temperature in a humidified chamber.
-
Wash the slides three times for 5 minutes each in PBST.
-
-
Detection:
-
Incubate the sections with a fluorescently labeled streptavidin conjugate (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the slides three times for 5 minutes each in PBST in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the sections with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the slides twice with PBS.
-
Mount the coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Acquire images and perform quantitative analysis as required.
-
Visualization of the this compound Mechanism and a Relevant Signaling Pathway
This compound Chemical Principle
The following diagram illustrates the enzymatic deposition of biotin-tyramide at the target site.
Caption: Mechanism of Biotin-Tyramide Signal Amplification (this compound).
Hypothetical Signaling Pathway Visualization
This compound can be used to visualize the localization of glycans involved in specific signaling pathways. For instance, aberrant sialylation is known to play a role in cancer metastasis by interacting with selectins on endothelial cells.
Caption: Role of sialyl-Lewis glycans in cancer cell adhesion and metastasis.
Conclusion
The combination of in vivo glycan targeting with ex vivo this compound-based imaging provides a highly sensitive and specific method for visualizing the distribution and abundance of glycans in a physiologically relevant context. These application notes and protocols offer a framework for researchers to implement this powerful technique to advance our understanding of glycobiology in health and disease, and to accelerate the development of novel diagnostics and therapeutics.
References
- 1. image.makewebeasy.net [image.makewebeasy.net]
- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]
- 3. Tyramide Signal Amplification - Biotium [biotium.com]
- 4. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horseradish Peroxidase (HRP) Labeled Lectin Procedure - EY Laboratories, Inc. [eylabs.com]
Application Notes and Protocols: Optimizing Bttes Ligand Concentration for Reaction Speed
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to determining the optimal concentration of the Bttes ligand for maximizing reaction rates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2][3] this compound is a next-generation, water-soluble ligand known for accelerating reaction rates and reducing cytotoxicity in biological systems.[1][2][3][4] The protocols and data presented herein offer a systematic approach to ligand concentration screening and optimization for bioconjugation and other chemical biology applications.[1][3]
Introduction to this compound Ligand
This compound, or 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid, is a water-soluble ligand designed for CuAAC, also known as "click chemistry".[1] Its primary advantages over previous generation ligands, such as TBTA, include significantly enhanced reaction kinetics and improved biocompatibility, making it highly suitable for experiments in cellular environments.[1][2][3] The ligand's function is to stabilize the Cu(I) oxidation state and facilitate the catalytic cycle, thereby increasing the efficiency of the cycloaddition. Optimizing the this compound concentration is a critical step in maximizing the reaction speed while minimizing potential off-target effects or cytotoxicity associated with the copper catalyst.[2]
Core Concepts in Ligand Concentration Optimization
The relationship between ligand concentration and reaction rate in a metal-catalyzed reaction is not always linear. Several factors influence the optimal ligand-to-metal ratio:
-
Catalyst Stability: An adequate concentration of the ligand is necessary to prevent the disproportionation or oxidation of the Cu(I) catalyst to the inactive Cu(II) state.
-
Active Species Formation: The ligand must be present in sufficient concentration to form the active catalytic complex with the copper ion.
-
Substrate Inhibition/Ligand Inhibition: At very high concentrations, the ligand itself or a ligand-metal complex might act as an inhibitor, leading to a decrease in the reaction rate. This can occur through the formation of inactive higher-order complexes or by competing with the substrates for binding to the active site.
-
Reaction Kinetics: The optimal ligand concentration can be influenced by the intrinsic reactivity of the specific azide and alkyne substrates being used.
Therefore, a systematic screening of the this compound concentration is essential to identify the optimal window for a given set of reaction conditions.
Experimental Protocols
This section outlines a detailed protocol for a systematic screening of this compound ligand concentration to determine the optimal conditions for a CuAAC reaction.
3.1. Materials and Reagents
-
Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 100 mM EDTA)
-
Analytical instrumentation (e.g., HPLC, LC-MS, or fluorometer if using a fluorescent substrate)
3.2. Preparation of Stock Solutions
-
Copper(I) Stock Solution: Prepare a 10 mM stock solution of the chosen copper salt in an appropriate solvent. If using CuSO₄, prepare a separate 100 mM stock solution of sodium ascorbate in water.
-
This compound Ligand Stock Solution: Prepare a 20 mM stock solution of this compound in deionized water. This compound is water-soluble.[1][2][5]
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of the azide and alkyne substrates in a compatible solvent (e.g., DMSO or water).
3.3. Ligand Concentration Screening Protocol
This protocol is designed for a final reaction volume of 100 µL in a 96-well plate format for high-throughput screening.
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare a series of premixes of the Copper(I) source and this compound ligand with varying molar ratios. For a final Copper concentration of 100 µM, the this compound concentration will be varied.
-
For each reaction well, add the components in the following order:
-
Reaction Buffer (to bring the final volume to 100 µL)
-
Azide substrate (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)
-
Alkyne substrate (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)
-
If using CuSO₄, add sodium ascorbate (e.g., 1 µL of 100 mM stock for a final concentration of 1 mM).
-
-
Initiate the reaction by adding the Copper/Bttes premix.
-
-
Monitoring Reaction Progress:
-
At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), quench the reaction in the respective wells by adding 10 µL of 100 mM EDTA solution.
-
Analyze the quenched reaction mixtures by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the product or the consumption of the limiting reactant.
-
-
Data Analysis:
-
Plot the product concentration versus time for each this compound concentration.
-
Determine the initial reaction rate for each concentration by calculating the slope of the initial linear portion of the curve.
-
Plot the initial reaction rate as a function of the this compound concentration to identify the optimal concentration that yields the maximum reaction speed.
-
Quantitative Data Presentation
The following table presents hypothetical data from a this compound concentration screening experiment. The reaction conditions are as follows: 100 µM azide, 100 µM alkyne, 100 µM CuSO₄, 1 mM sodium ascorbate in PBS at 25°C.
| Reaction ID | [Cu(I)] (µM) | [this compound] (µM) | Ligand:Metal Ratio | Initial Reaction Rate (µM/min) | Yield at 30 min (%) |
| 1 | 100 | 100 | 1:1 | 5.2 | 45 |
| 2 | 100 | 200 | 2:1 | 8.9 | 78 |
| 3 | 100 | 300 | 3:1 | 12.5 | 95 |
| 4 | 100 | 400 | 4:1 | 15.8 | >99 |
| 5 | 100 | 500 | 5:1 | 16.1 | >99 |
| 6 | 100 | 1000 | 10:1 | 14.2 | >99 |
| 7 | 100 | 2000 | 20:1 | 10.3 | 92 |
Data Interpretation: The data suggests that the optimal this compound to Copper ratio for this particular reaction is around 5:1. At lower ratios, the reaction rate is limited by the concentration of the active catalyst. At higher ratios (e.g., 10:1 and 20:1), a slight inhibition is observed, indicating that excess ligand may be detrimental to the reaction speed.
Visualizations
Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, highlighting the role of the Cu(I)-Bttes complex.
Caption: Workflow for the experimental protocol to determine the optimal this compound ligand concentration.
Caption: Conceptual relationship between this compound ligand concentration and the observed reaction rate.
Troubleshooting and Considerations
-
Precipitation: If precipitation is observed upon mixing the copper and ligand, ensure that the buffer conditions are appropriate and that the solubility limits are not being exceeded.
-
Low Reaction Rate: If the reaction rates are consistently low across all ligand concentrations, consider increasing the overall catalyst loading (both copper and ligand, maintaining the optimal ratio). Also, verify the purity and integrity of the substrates and reagents.
-
Substrate-Dependence: The optimal ligand-to-metal ratio may vary for different azide and alkyne substrates. It is recommended to perform a rapid screening for each new substrate pair.
-
Inert Atmosphere: While CuAAC with accelerating ligands is often robust in the presence of oxygen, for particularly sensitive substrates or for achieving maximum kinetic performance, degassing the reaction buffer and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing the Bttes Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][4][5] A critical component in optimizing CuAAC reactions, particularly in biological systems, is the choice of the copper(I)-stabilizing ligand.[6][7]
Bttes (N,N-bis(2-(diethylamino)ethyl)-N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine) has emerged as a next-generation, water-soluble ligand that significantly accelerates reaction rates while mitigating the inherent cytotoxicity of copper ions. These characteristics make this compound an excellent choice for bioconjugation applications, including the labeling of biomolecules in live cells.[8][9] These application notes provide a detailed experimental setup and protocols for conducting a CuAAC reaction using the this compound ligand.
Core Concepts and Advantages of this compound in CuAAC
The primary role of the this compound ligand is to stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[6] This stabilization enhances the reaction kinetics and allows for lower copper concentrations to be used effectively. Key advantages of employing this compound include:
-
Accelerated Reaction Rates: this compound significantly increases the rate of triazole formation compared to uncatalyzed or poorly-ligated reactions.[8]
-
Enhanced Biocompatibility: By chelating the copper ion, this compound reduces its toxicity, making it suitable for applications in living systems.[8][9]
-
Improved Solubility: As a water-soluble ligand, this compound is ideal for reactions in aqueous buffers, which are common in biological experiments.[9]
Experimental Protocols
The following protocols provide a general framework for a CuAAC reaction using this compound. Optimization may be required depending on the specific substrates and experimental context.
Protocol 1: General Bioconjugation in Aqueous Buffer
This protocol is suitable for labeling purified biomolecules (e.g., proteins, nucleic acids) with reporter molecules (e.g., fluorophores, biotin).
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
This compound ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction Buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide and alkyne substrates in the reaction buffer to their desired working concentrations.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide and alkyne solutions.
-
Prepare the this compound/CuSO₄ premix: In a separate tube, add the this compound stock solution to the CuSO₄ stock solution. A typical ligand-to-copper ratio is 5:1. Vortex briefly.
-
Add the this compound/CuSO₄ premix to the azide/alkyne mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA.
-
Purify the resulting triazole conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, HPLC).
-
Protocol 2: Live Cell Labeling
This protocol is adapted for labeling metabolically incorporated azides or alkynes on the surface of live mammalian cells.[8]
Materials:
-
Cells with metabolically incorporated azide or alkyne groups
-
Labeling probe (azide or alkyne functionalized, e.g., biotin-alkyne)
-
This compound ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Cell culture medium or appropriate buffer (e.g., PBS)
Procedure:
-
Prepare Reagent Premixes:
-
Prepare a stock solution of the labeling probe (e.g., 10 mM biotin-alkyne in DMSO).
-
Prepare the catalyst premix: Combine this compound and CuSO₄·5H₂O in an appropriate buffer to achieve final concentrations with a ligand-to-copper ratio of 6:1.[8]
-
-
Cell Preparation:
-
Harvest the cells and wash them with a suitable buffer to remove any interfering media components.
-
Resuspend the cells at the desired density.
-
-
Labeling Reaction:
-
To the cell suspension, add the labeling probe to the desired final concentration (e.g., 50 µM).
-
Add the this compound/CuSO₄ premix to the cell suspension. A final copper concentration of 50-75 µM is often effective.[8]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.[8]
-
-
Incubation and Quenching:
-
Incubate the cells at room temperature for a short duration (e.g., 3-15 minutes).[8] Reaction time should be optimized to maximize labeling and minimize toxicity.
-
Quench the reaction by washing the cells with a buffer containing a chelating agent like BCS or EDTA.
-
-
Downstream Analysis:
-
The labeled cells can now be processed for downstream applications, such as flow cytometry or fluorescence microscopy, after staining with a fluorescently-tagged streptavidin if a biotin probe was used.[8]
-
Data Presentation
The following tables summarize typical reaction conditions for CuAAC reactions with this compound and related ligands, derived from published literature.
Table 1: Reaction Conditions for Live Cell Labeling with this compound [8]
| Parameter | Concentration |
| CuSO₄ | 75 µM |
| This compound:CuSO₄ Ratio | 6:1 |
| Sodium Ascorbate | 2.5 mM |
| Labeling Probe | 50 µM |
| Reaction Time | 3 minutes |
Table 2: General Starting Conditions for CuAAC Bioconjugation [10][11][12]
| Parameter | Concentration Range |
| CuSO₄ | 50 µM - 2 mM |
| Ligand:CuSO₄ Ratio | 5:1 |
| Sodium Ascorbate | 5 mM - 100 mM |
| Azide/Alkyne Substrates | 10 µM - 10 mM |
Visualizations
Experimental Workflow for a General CuAAC Reaction
The following diagram illustrates the stepwise workflow for setting up a typical CuAAC reaction.
Caption: General workflow for a this compound-mediated CuAAC reaction.
Simplified CuAAC Catalytic Cycle
This diagram outlines the key steps in the copper-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 2. bioclone.net [bioclone.net]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Click reaction ligands | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Preparation of a Stock Solution of Bttes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Bttes (3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid), a water-soluble ligand used to accelerate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction to this compound
This compound is a next-generation, water-soluble ligand designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.[1][2][3] Its primary function is to accelerate the reaction rate while minimizing cytotoxicity, making it highly suitable for bioconjugation experiments in cellular environments.[1][2][3] The biocompatibility and rapid kinetics of this compound represent a significant improvement over older, water-insoluble ligands.[1]
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Chemical Name | 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid | [1] |
| Synonyms | Copper click-chemistry ligand, Water-soluble CuAAC ligand | [1] |
| Molecular Formula | C₂₀H₃₄N₁₀O₃S | [1] |
| Molecular Weight | 494.62 g/mol | [1][3] |
| Appearance | Off-white to grey solid | [3] |
| Purity | >95% | [1][3] |
| Solubility | Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol (MeOH) | [2][3] |
| Storage (Short-term) | Dry, dark, and at 0 - 4°C (days to weeks) | [1] |
| Storage (Long-term) | -20°C (months to years) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
3.1. Materials
-
This compound powder (purity >95%)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Procedure
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 494.62 g/mol / 1000 = 4.9462 mg
-
-
Therefore, you will need to weigh out approximately 4.95 mg of this compound powder.
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.95 mg of this compound powder into the tared microcentrifuge tube.
-
-
Dissolving the this compound powder:
-
Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
Close the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of the Stock Solution:
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
References
Purifying Bttes-Conjugated Molecules: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the development of targeted therapeutics and research tools. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often facilitated by ligands such as BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid), has become a cornerstone for the precise conjugation of molecules. The purification of the resulting this compound-conjugated molecules is a critical step to ensure homogeneity, safety, and efficacy. This document provides detailed application notes and protocols for the purification of these valuable biomolecules.
Introduction to Purification Challenges
The conjugation reaction mixture is a complex milieu containing the desired this compound-conjugated molecule, unconjugated starting materials (e.g., antibody, peptide, or other biomolecule), excess payload (e.g., drug, dye), the this compound ligand, and the copper catalyst. Each of these components must be effectively removed to yield a pure and functional product. Key impurities to target during purification include:
-
Unconjugated Biomolecule: The original, unmodified protein or other starting molecule.
-
Excess Payload and Ligand: Unreacted small molecules used in the conjugation reaction.
-
Aggregates: High molecular weight species formed during the conjugation or purification process.
-
Copper Catalyst: Residual copper ions that can be cytotoxic and compromise the stability of the final product.
The choice of purification strategy depends on the physicochemical properties of the conjugated molecule and the scale of the process. This guide will focus on the most common and effective techniques: Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Comparative Overview of Purification Techniques
The selection of a primary purification technique is a critical decision in the development of a this compound-conjugated molecule. Below is a summary of the key performance attributes of the most common methods.
| Technique | Principle | Primary Application | Purity | Yield | Scalability |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | Buffer exchange, removal of small molecules (unconjugated payload, this compound, copper), and concentration. | Good | >90% | Excellent |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removal of aggregates and unconjugated small molecules. | High | Good | Moderate |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Separation of species with different drug-to-antibody ratios (DAR), removal of unconjugated antibody and aggregates. | Very High | Good | Good |
Note: Purity and yield are dependent on the specific molecule and process optimization.
Experimental Protocols
Protocol 1: Removal of Copper Catalyst
Residual copper from the CuAAC reaction must be removed. Chelation followed by a size-based separation is a common and effective approach.
Materials:
-
This compound-conjugated molecule reaction mixture
-
Ethylenediaminetetraacetic acid (EDTA) solution (0.5 M, pH 8.0)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cutoff (MWCO) membrane (typically 3-6 times smaller than the molecular weight of the conjugated molecule).
Procedure:
-
Chelation: To the crude conjugation reaction mixture, add EDTA solution to a final concentration of 10-50 mM.
-
Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours to allow for the formation of the copper-EDTA complex.
-
Diafiltration: Concentrate the reaction mixture and diafilter against 5-10 volumes of the chosen diafiltration buffer using a TFF system. This will remove the copper-EDTA complex, excess this compound ligand, and other small molecule impurities.
-
Final Concentration: Concentrate the purified this compound-conjugated molecule to the desired final concentration.
Protocol 2: Purification by Tangential Flow Filtration (TFF)
TFF is a versatile technique for buffer exchange, desalting, and the removal of small molecular weight impurities.
Materials:
-
Crude this compound-conjugated molecule solution (post-copper removal)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
TFF system and cassette/hollow fiber membrane with appropriate MWCO.
Procedure:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's instructions.
-
Loading: Load the crude this compound-conjugated molecule solution into the TFF system reservoir.
-
Concentration: Concentrate the solution to a desired volume to reduce the total processing time.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A minimum of 5-10 diavolumes is recommended for efficient removal of impurities.
-
Final Concentration & Recovery: Concentrate the purified product to the target concentration and recover it from the system.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC is a high-resolution technique ideal for removing aggregates and residual small molecules.
Materials:
-
This compound-conjugated molecule solution (partially purified, e.g., by TFF)
-
SEC column with an appropriate fractionation range
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the column with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric peak of the this compound-conjugated molecule, avoiding the earlier-eluting aggregate peaks and later-eluting small molecule peaks.
-
Pooling and Concentration: Pool the fractions containing the purified product and concentrate if necessary.
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating molecules based on their hydrophobicity, making it ideal for resolving different drug-to-antibody ratio (DAR) species of antibody-drug conjugates (ADCs).
Materials:
-
This compound-conjugated antibody solution
-
HIC column (e.g., Butyl, Phenyl)
-
HIC Binding Buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
HIC Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with HIC Binding Buffer.
-
Sample Preparation: Dilute the this compound-conjugated antibody solution with the Binding Buffer to promote binding to the column.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with the Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of decreasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer).
-
Fraction Collection: Collect fractions across the gradient. Different DAR species will elute at different salt concentrations, with higher DAR species being more retained.
-
Analysis and Pooling: Analyze the fractions (e.g., by UV-Vis, MS) to identify the desired DAR species, then pool the corresponding fractions.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described above.
Caption: General purification workflow for this compound-conjugated molecules.
Caption: Tangential Flow Filtration (TFF) experimental workflow.
Caption: General chromatography workflow (SEC or HIC).
Quantitative Data Summary
The following table summarizes expected performance metrics for the purification of a model antibody-drug conjugate (ADC), which is analogous to a this compound-conjugated antibody.
| Parameter | TFF | SEC | HIC |
| Monomer Purity (%) | >98% | >99% | >99% |
| Aggregate Removal (%) | ~50-70% | >95% | >95% |
| Free Payload Removal (%) | >99.8%[1] | >99.8%[1] | >99% |
| Product Recovery (%) | >95% | ~90% | ~85-95% |
| Process Time | Fast | Slow | Slow |
Data is representative and may vary based on the specific molecule and process conditions.
Conclusion
The purification of this compound-conjugated molecules is a multi-step process that requires careful optimization to achieve high purity and yield. A combination of techniques, often starting with TFF for initial cleanup and buffer exchange, followed by high-resolution chromatography methods like SEC or HIC for polishing, is typically employed. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient purification strategies for this important class of biomolecules. Researchers, scientists, and drug development professionals are encouraged to adapt and optimize these methods to suit the specific characteristics of their this compound-conjugated molecules.
References
Application Notes and Protocols for BTTES in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (BTTES) in the synthesis of antibody-drug conjugates (ADCs). This compound serves as a next-generation, water-soluble accelerating ligand for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" in bioconjugation. Its application in ADC manufacturing enhances reaction rates and efficiency while reducing the cytotoxicity associated with copper catalysts, thereby offering a superior method for conjugating payloads to monoclonal antibodies.
Introduction to this compound-Catalyzed CuAAC in ADC Synthesis
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The covalent linkage of the drug to the antibody is a critical step in ADC synthesis. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.
This compound is a ligand that complexes with the copper(I) catalyst. This complexation accelerates the cycloaddition reaction and stabilizes the copper(I) oxidation state, which is essential for catalytic activity. The water-solubility and high efficiency of this compound allow for lower concentrations of the copper catalyst to be used, which in turn minimizes protein degradation and cellular toxicity, making it an ideal choice for the synthesis of biopharmaceuticals like ADCs.[1]
Mechanism of Action and Advantages of this compound
The CuAAC reaction proceeds through a catalytic cycle involving the copper(I)-BTTES complex, an azide, and an alkyne. The this compound ligand facilitates the formation of a copper acetylide intermediate and its subsequent reaction with the azide, leading to the formation of the triazole ring.
Key Advantages of Using this compound:
-
Accelerated Reaction Kinetics: this compound significantly increases the rate of the CuAAC reaction compared to earlier generation ligands such as TBTA.[1][2]
-
Biocompatibility: The high efficiency of the this compound-copper complex allows for a reduction in the overall copper concentration required for the reaction, which mitigates the cytotoxic effects of copper on sensitive biological molecules like antibodies.[1]
-
Water Solubility: this compound is water-soluble, which simplifies the reaction setup for bioconjugation in aqueous buffers, eliminating the need for organic co-solvents that can denature the antibody.[1]
-
High Yield and Purity: The accelerated and specific nature of the this compound-catalyzed reaction leads to higher yields of the desired ADC with fewer side products, simplifying downstream purification.
Quantitative Data on Ligand Performance in CuAAC
The choice of ligand in a CuAAC reaction has a significant impact on its efficiency. The following table summarizes comparative data on the performance of different copper-chelating ligands.
| Ligand | Relative Reaction Rate | Key Features | Reference |
| This compound | High | Water-soluble, accelerates reaction, reduces cytotoxicity. | [2] |
| BTTAA | Very High | Similar to this compound, with an acetic acid group for ionization at physiological pH. | [2] |
| THPTA | Moderate | Water-soluble, commonly used but less efficient than this compound/BTTAA. | [3][4][5] |
| TBTA | Low | Low water solubility, slower reaction kinetics. | [2] |
Note: Reaction rates are qualitative comparisons based on available literature. Actual rates will vary depending on specific reaction conditions.
Experimental Workflow and Protocols
Overall Experimental Workflow
The synthesis of an ADC using this compound-catalyzed CuAAC involves several key stages: preparation of the functionalized antibody and drug-linker, the click chemistry conjugation reaction, and purification of the final ADC.
Detailed Experimental Protocol for ADC Synthesis
This protocol provides a general framework for the conjugation of an azide-functionalized drug-linker to an alkyne-functionalized antibody. The concentrations and ratios should be optimized for each specific antibody and drug-linker combination.
Materials:
-
Alkyne-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized drug-linker dissolved in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
This compound stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reactants:
-
Prepare the alkyne-functionalized antibody at a concentration of 1-10 mg/mL in an azide-free buffer.
-
Dissolve the azide-functionalized drug-linker in DMSO to a stock concentration of 10-50 mM.
-
-
Preparation of the Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ stock solution and the this compound stock solution to achieve a final ligand-to-copper ratio of 5:1. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM this compound.[4][6][7]
-
Vortex the mixture briefly and let it stand for 2-3 minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
To the antibody solution, add the azide-functionalized drug-linker to achieve a desired molar excess (e.g., 5-10 fold excess relative to the antibody). The final DMSO concentration should be kept below 10% to avoid antibody denaturation.
-
Add the CuSO₄-BTTES premix to the antibody-drug-linker mixture. The final concentration of CuSO₄ should be in the range of 50-250 µM.[4][6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4][6]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be protected from light.
-
-
Purification of the ADC:
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[9][][11][12][13]
-
Assess the purity and aggregation of the final ADC product by Size-Exclusion Chromatography (SEC-HPLC).
-
Confirm the integrity of the conjugated antibody by SDS-PAGE.
-
Signaling Pathways and Mechanism of Action
The ultimate mechanism of action of the ADC is determined by the cytotoxic payload. For instance, payloads like monomethyl auristatin E (MMAE) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The role of the this compound-catalyzed conjugation is to ensure the stable and precise attachment of this payload to the antibody, facilitating its targeted delivery.
The following diagram illustrates the general mechanism of action of an ADC, from target binding to payload-induced cell death.
Conclusion
The use of the this compound ligand in the copper-catalyzed azide-alkyne cycloaddition reaction represents a significant advancement in the synthesis of antibody-drug conjugates. This method provides a robust, efficient, and biocompatible approach to creating stable and homogeneous ADCs. The detailed protocols and workflow provided in these application notes offer a foundation for researchers to implement this technology in the development of next-generation targeted cancer therapies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. scispace.com [scispace.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 11. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
How to improve the efficiency of a Bttes-mediated reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Bttes-mediated Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CuAAC reactions?
A1: this compound (2,2'-((5-(3-((tris((1-(3-sulfopropyl)-1H-1,2,3-triazol-4-yl)methyl)amino)propyl)-1H-1,2,3-triazol-1-yl)methyl)azanediyl)diethanesulfonate) is a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] It is utilized to accelerate reaction rates, stabilize the active Cu(I) catalytic species, and suppress cell cytotoxicity, making it particularly advantageous for bioconjugation in living systems.[1][2][3][4]
Q2: How does this compound compare to other CuAAC ligands like TBTA and THPTA?
A2: this compound offers significant advantages over older ligands. It provides a much greater rate enhancement compared to THPTA and the water-insoluble TBTA.[3] Its high water solubility and ability to reduce copper-induced cytotoxicity make it a superior choice for experiments involving live cells or other sensitive biological samples.[5]
Q3: What are the key components of a this compound-mediated CuAAC reaction?
A3: A typical this compound-mediated CuAAC reaction consists of:
-
An alkyne-functionalized molecule.
-
An azide-functionalized molecule.
-
A source of copper(II), typically copper(II) sulfate (CuSO₄).
-
The this compound ligand.
-
A reducing agent to convert Cu(II) to the active Cu(I) state, most commonly sodium ascorbate.
-
An appropriate buffer system (e.g., phosphate, HEPES).[6]
Q4: What is the recommended ligand-to-copper ratio for a this compound-mediated reaction?
A4: A ligand-to-copper ratio of 5:1 or 6:1 is commonly recommended to ensure the stability of the Cu(I) catalyst and to minimize side reactions and cytotoxicity.[7][8]
Q5: How should this compound and other stock solutions be prepared and stored?
A5: this compound is a solid that is soluble in water, DMSO, and DMF.[2] For long-term storage, it is recommended to store the solid form at -20°C.[2] Stock solutions can be prepared in an appropriate solvent and stored at -20°C for long-term use or at 2-8°C for short-term use.[4][9] Sodium ascorbate solutions should always be prepared fresh as they are prone to oxidation.
Experimental Protocols
General Protocol for this compound-Mediated CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an alkyne-containing biomolecule to an azide-containing label. Optimization of concentrations and reaction time may be necessary for specific applications.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized label
-
This compound ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
Stock Solutions:
-
Alkyne-biomolecule: Prepare at the desired concentration in the reaction buffer.
-
Azide-label: Prepare a 10 mM stock solution in DMSO or water.
-
This compound: Prepare a 50 mM stock solution in water. Store at -20°C.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
Procedure:
-
In a microcentrifuge tube, prepare the catalyst premix by combining the this compound and CuSO₄ solutions. For a final reaction volume of 500 µL, you would typically use:
-
12.5 µL of 50 mM this compound
-
6.3 µL of 20 mM CuSO₄ This maintains a 5:1 ligand-to-copper ratio. Let this mixture stand for 2-3 minutes at room temperature to allow for complex formation.
-
-
In a separate tube, combine the alkyne-functionalized biomolecule with the reaction buffer to a volume of 431.2 µL.
-
Add 10 µL of the 10 mM azide-label stock solution to the biomolecule solution.
-
Add the 18.8 µL of the this compound/CuSO₄ premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be incubated at 4°C overnight if necessary, though room temperature is often sufficient.
-
Once the reaction is complete, the conjugated product can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reducing agent | Always prepare sodium ascorbate solution fresh. |
| Low concentration of reactants | Increase the concentration of the alkyne or azide. | |
| Inefficient catalyst | Ensure the this compound and CuSO₄ are premixed. Increase the copper concentration (e.g., from 50 µM to 250 µM). | |
| Presence of chelating agents in the buffer (e.g., Tris, EDTA) | Use a non-chelating buffer like phosphate or HEPES.[7] | |
| Steric hindrance around the alkyne or azide | If possible, redesign the molecule with a longer linker between the functional group and the main body of the molecule. | |
| Oxygen interference | While not always necessary, degassing the reaction mixture can sometimes improve yields. | |
| High Background/ Non-specific Labeling | Reaction with free thiols (e.g., cysteine residues) | If possible, cap free thiols with a reagent like N-ethylmaleimide (NEM) prior to the click reaction. |
| Aggregation of biomolecules | Adjust buffer conditions (e.g., pH, salt concentration) or add a non-ionic detergent. | |
| Degradation of Biomolecule | Oxidative damage from reactive oxygen species (ROS) | Ensure a sufficient excess of this compound ligand (at least 5:1 over copper) as it can act as a sacrificial reductant.[10] |
| Copper-mediated degradation | Minimize reaction time and use the lowest effective copper concentration. |
Quantitative Data
Table 1: Comparison of Reaction Kinetics for Different CuAAC Ligands
| Ligand | Relative Reaction Rate | Key Features |
| TBTA | Slowest | Water-insoluble, requires organic co-solvents. |
| THPTA | Moderate | Water-soluble, good for general bioconjugation. |
| This compound | Fast | High water solubility, excellent for live-cell labeling due to low cytotoxicity.[8] |
| BTTAA | Fastest | Similar to this compound, with potentially slightly faster kinetics in some systems. |
| BTTPS | Very Fast | Shows the highest activity in accelerating the CuAAC among the tested ligands.[8] |
Based on kinetic data from fluorogenic assays. Actual rates will vary with specific substrates and conditions.
Visualizations
Caption: Experimental workflow for a this compound-mediated CuAAC reaction.
Caption: Troubleshooting logic for low-yield this compound-mediated reactions.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2101505-88-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | 2101505-88-6 [sigmaaldrich.com]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in CuAAC reactions with Bttes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using the Bttes ligand.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during CuAAC reactions with this compound in a question-and-answer format.
Q1: My CuAAC reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, it's best to start with the most fundamental components of the reaction. First, verify the purity and integrity of your azide and alkyne substrates. Impurities in commercially available azides can inhibit the reaction.[1] If possible, use freshly prepared or purified starting materials. Second, ensure that your sodium ascorbate stock solution is fresh. As a reducing agent, it is prone to oxidation and degradation over time, which will prevent the efficient reduction of Cu(II) to the active Cu(I) catalytic species.[2][3] Finally, confirm the concentrations of all your stock solutions.
Q2: I've confirmed my substrates and reagents are of high quality. Could the issue be with my catalyst preparation?
A2: Yes, the preparation of the catalyst complex is critical. For this compound-mediated CuAAC, it is crucial to pre-mix the this compound ligand with the copper sulfate (CuSO₄) solution before adding it to the reaction mixture containing the azide and alkyne.[2][3] This allows for the formation of the this compound-Cu(I) complex, which is the active catalyst. The reaction should then be initiated by the addition of sodium ascorbate. Adding ascorbate to the copper salt in the absence of the ligand can lead to the formation of inactive copper species.[2][3]
Q3: What is the optimal this compound-to-copper ratio and what are the recommended concentrations?
A3: The ratio of this compound to copper is a critical parameter for reaction efficiency.[4] For live cell labeling applications, a ligand-to-copper ratio of 6:1 has been shown to be effective.[5] In general, using at least five equivalents of a water-soluble ligand like this compound relative to copper is recommended to protect biomolecules from oxidative damage.[6] Copper concentrations should typically be between 50 and 100 µM for bioconjugation reactions.[2][3] While higher copper concentrations can increase the reaction rate, they may also lead to cytotoxicity or protein precipitation in biological systems.[6]
Q4: Can components of my reaction buffer be inhibiting the reaction?
A4: Absolutely. Certain buffer components can interfere with the CuAAC reaction. Tris buffer, for example, should be avoided as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[2][3] Compatible buffers include phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[2][3] Additionally, high concentrations of other potential copper-chelating agents in your sample, such as histidine tags on proteins, can sequester the copper catalyst and reduce the reaction rate.[2][3] If this is suspected, increasing the concentration of the this compound-copper complex may be necessary.
Q5: My reaction involves a complex biological sample. Could there be other inhibitors present?
A5: Complex biological systems can contain various molecules that may interfere with the CuAAC reaction. For instance, high concentrations of thiols, such as glutathione, can bind to the copper catalyst and inhibit the reaction.[1] Using an accelerating ligand like this compound can help, and the addition of a sacrificial metal like Zn(II) can sometimes occupy the thiols, leaving the Cu(I) free to catalyze the reaction.[1] If you suspect inhibition from your biological substrate, it is advisable to perform a test reaction with a simple alkyne (like propargyl alcohol) and a fluorogenic azide to confirm that the catalytic system is active under your conditions.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for CuAAC reactions using various tris(triazolylmethyl)amine-based ligands, including this compound. This data is compiled from multiple sources to provide a comparative overview.
| Parameter | This compound | BTTPS | BTTAA | THPTA | TBTA |
| Ligand:Copper Ratio | 6:1[5] | 6:1[5] | 6:1[7] | 5:1[4] | 1:1 (in some cases) |
| Copper(II) Source | CuSO₄·5H₂O[5] | CuSO₄·5H₂O[5] | CuSO₄ | CuSO₄ | CuSO₄ |
| Copper Concentration | 50-75 µM (live cells)[5] | 20-75 µM (live cells)[5] | >30 µM (live cells) | 50-100 µM (general)[3] | Variable |
| Reducing Agent | 2.5 mM Sodium Ascorbate[5] | 2.5 mM Sodium Ascorbate[5] | 2.5 mM Sodium Ascorbate | 5 mM Sodium Ascorbate | Sodium Ascorbate |
| Relative Reactivity | High[5][7] | Higher than this compound[5] | Highest of the four[7] | Lower than this compound[7] | Lowest of the four[5][7] |
Detailed Experimental Protocol
This section provides a generalized protocol for a CuAAC reaction using the this compound ligand for the conjugation of an azide-containing molecule to an alkyne-containing molecule in an aqueous buffer.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
This compound ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Deionized water
Stock Solutions:
-
Alkyne (10 mM): Dissolve the alkyne-functionalized molecule in the reaction buffer.
-
Azide (10 mM): Dissolve the azide-functionalized molecule in the reaction buffer.
-
This compound (30 mM): Dissolve the this compound ligand in deionized water.
-
CuSO₄ (5 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, combine the following in the specified order:
-
Reaction Buffer
-
Alkyne stock solution (to a final concentration of, for example, 100 µM)
-
Azide stock solution (to a final concentration of, for example, 200 µM)
-
-
Prepare the this compound/Copper premix in a separate tube:
-
Add the required volume of the 30 mM this compound stock solution.
-
Add the required volume of the 5 mM CuSO₄ stock solution to achieve the desired final copper concentration (e.g., 50 µM) and a 6:1 ligand-to-copper ratio.
-
Gently mix and allow to stand for 1-2 minutes.
-
-
Add the this compound/Copper premix to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5 mM.
-
Gently mix the reaction mixture by inverting the tube or by slow vortexing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may require optimization depending on the specific substrates.
-
Analyze the reaction products using an appropriate technique (e.g., HPLC, LC-MS, SDS-PAGE with fluorescent visualization).
Visualizations
Caption: Troubleshooting workflow for low yields in this compound-mediated CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 5. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Cell Death When Using BiTEs
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Bispecific T-cell Engagers (BiTEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unintended cell death and optimize your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BiTE-mediated cell death?
A1: BiTEs are artificial bispecific antibodies that function by linking a T-cell to a tumor cell.[1] One arm of the BiTE binds to the CD3 receptor on T-cells, while the other binds to a tumor-associated antigen (TAA) on the cancer cell.[1] This engagement triggers T-cell activation, leading to the release of cytotoxic granules containing perforin and granzymes.[2] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[2][3]
Q2: What are the primary causes of non-specific or excessive cell death in my BiTE assay?
A2: Excessive cell death in a BiTE assay can stem from several factors:
-
High Effector-to-Target (E:T) Ratio: An excess of T-cells can lead to rapid and widespread target cell lysis, and potentially off-target effects.
-
High BiTE Concentration: Supra-optimal concentrations of the BiTE molecule can lead to over-activation of T-cells and non-specific killing.
-
Cytokine Release Syndrome (CRS) in vitro: The activation of T-cells by BiTEs leads to the release of pro-inflammatory cytokines such as IFNγ and TNFα.[4] High levels of these cytokines can induce bystander cell death, where even antigen-negative cells are killed.[4]
-
Poor Health of Target or Effector Cells: Cells that are unhealthy or stressed prior to the assay can result in high background cell death.
Q3: What is "bystander cell killing" and how can I minimize it?
A3: Bystander cell killing refers to the death of antigen-negative cells that are in proximity to the BiTE-activated T-cells.[4] This is often mediated by the release of cytokines like IFNγ and TNFα from the activated T-cells.[4] These cytokines can sensitize nearby cells to apoptosis. To minimize this:
-
Optimize E:T Ratio: Use the lowest E:T ratio that still provides a robust and specific killing of target cells.
-
Titrate BiTE Concentration: Determine the optimal concentration of your BiTE that induces potent target cell killing with minimal off-target effects.
-
Include Cytokine Neutralizing Antibodies: In some experimental setups, the addition of neutralizing antibodies for key cytokines like TNFα may help reduce bystander effects.[5]
-
Use appropriate controls: Co-culture of effector and target cells without the BiTE antibody should be included to assess baseline cell death. A control BiTE targeting an irrelevant antigen should also be used.[4]
Troubleshooting Guides
Issue 1: High Background Lysis in Control Wells
Symptoms: You observe significant target cell death in wells containing only target cells and T-cells (without BiTE), or in wells with a control BiTE.
| Potential Cause | Troubleshooting Step |
| Unhealthy Effector or Target Cells | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay. |
| T-cell Alloreactivity | If using T-cells from a different donor than the target cells, there may be an allogeneic response. Consider using T-cells and target cells from the same donor if possible, or use an established cell line-PBMC pairing known to have low alloreactivity. |
| Serum Quality | Poor quality or contaminated serum in the culture medium can cause cell stress and death. Test different lots of serum or use serum-free media if your cell lines are adapted. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 2: No or Low Target Cell Killing
Symptoms: You observe minimal or no difference in cell viability between your experimental wells (with BiTE) and control wells.
| Potential Cause | Troubleshooting Step |
| Suboptimal BiTE Concentration | Perform a dose-response curve with a wide range of BiTE concentrations (e.g., from 0.1 pM to 100 nM) to determine the EC50. |
| Suboptimal E:T Ratio | Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to find the optimal ratio for your specific cell lines and BiTE.[6] |
| Low Target Antigen Expression | Confirm the expression of the target antigen on your tumor cells using flow cytometry. If expression is low or heterogeneous, consider using a different target cell line or a method to upregulate antigen expression if applicable. |
| Inactive T-cells | Ensure your T-cells are healthy and functional. If using frozen PBMCs, allow for a recovery period after thawing. Consider using pre-activated T-cells for some applications, although BiTEs are designed to activate resting T-cells. |
| Incorrect Assay Endpoint | The kinetics of BiTE-mediated killing can vary. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for your assay. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from BiTE cytotoxicity experiments.
Table 1: Effect of BiTE Concentration on Target Cell Lysis
| BiTE Concentration (ng/mL) | % Specific Lysis (24h) | % Specific Lysis (48h) |
| 0 (Control) | 5% | 8% |
| 0.1 | 25% | 45% |
| 1 | 50% | 75% |
| 10 | 85% | 95% |
| 100 | 88% | 96% |
Table 2: Impact of E:T Ratio on Target Cell Lysis
| E:T Ratio | % Specific Lysis (at optimal BiTE concentration) |
| 1:1 | 30% |
| 5:1 | 65% |
| 10:1 | 85% |
| 20:1 | 87% |
Experimental Protocols
Protocol: In Vitro BiTE-mediated Cytotoxicity Assay (LDH Release)
This protocol outlines a lactate dehydrogenase (LDH) release assay to measure cell cytotoxicity. LDH is a cytosolic enzyme released upon cell lysis.[7]
Materials:
-
Target cells (expressing the antigen of interest)
-
Effector cells (Peripheral Blood Mononuclear Cells - PBMCs)
-
BiTE antibody and isotype control
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Plate reader
Methodology:
-
Cell Preparation:
-
Harvest target cells during their logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL in culture medium.
-
Isolate PBMCs from healthy donors and adjust the concentration to achieve the desired E:T ratio (e.g., for a 10:1 ratio and 10,000 target cells, prepare a solution of 1 x 10^6 PBMCs/mL).
-
-
Assay Setup (in a 96-well plate):
-
Target Cell Seeding: Add 100 µL of the target cell suspension (10,000 cells) to each well. Incubate for 4-6 hours to allow cells to adhere (if applicable).
-
Controls:
-
Spontaneous LDH Release (Target Cells): Wells with target cells and 100 µL of medium.
-
Spontaneous LDH Release (Effector Cells): Wells with effector cells and 100 µL of medium.
-
Maximum LDH Release (Target Cells): Wells with target cells. Add lysis buffer from the kit 45 minutes before the end of the incubation.
-
Medium Background: Wells with 200 µL of medium only.
-
-
BiTE Dilutions: Prepare serial dilutions of your BiTE antibody and isotype control at 2x the final desired concentration.
-
Co-culture: Add 50 µL of the effector cell suspension and 50 µL of the 2x BiTE/control antibody solution to the appropriate wells. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-72 hours).
-
LDH Measurement:
-
45 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release" wells.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations
Caption: BiTE-mediated T-cell activation and tumor cell killing pathway.
Caption: General experimental workflow for a BiTE cytotoxicity assay.
References
- 1. CD3xPDL1 bi-specific T cell engager (BiTE) simultaneously activates T cells and NKT cells, kills PDL1+ tumor cells, and extends the survival of tumor-bearing humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bispecific T cell engager (BiTE®) antibody constructs can mediate bystander tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Bruton's Tyrosine Kinase (BTK) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's Tyrosine Kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for unexpected results in my cell-based assays with BTK inhibitors?
A1: Unexpected results in cell-based assays using BTK inhibitors can stem from several factors. A primary reason is off-target effects, particularly with first-generation inhibitors like ibrutinib, which can interact with other kinases besides BTK.[1][2][3] This can lead to unforeseen phenotypic changes in your cells. Another common issue is the development of resistance, often through mutations in the BTK gene at the C481 binding site, which prevents covalent inhibitors from binding effectively.[4][5][6][7] Lastly, the health and passage number of your cell line can significantly impact results, as can variations in inhibitor concentration and incubation time.
Q2: My results show that the BTK inhibitor is not inhibiting BTK phosphorylation. What could be the cause?
A2: If you observe a lack of inhibition of BTK phosphorylation, there are several potential causes to investigate. The most common is a mutation at the cysteine 481 (C481) residue in the BTK protein.[5][7] This mutation prevents the covalent binding of irreversible inhibitors like ibrutinib.[5][7] You may also be using a cell line with intrinsic resistance to the inhibitor. It is also possible that the inhibitor has degraded due to improper storage or handling. Finally, ensure that your experimental protocol, particularly the concentration of the inhibitor and the stimulation of the B-cell receptor (BCR) pathway, is optimized.
Q3: I am observing high levels of cell death in my control group treated with the vehicle. What could be the problem?
A3: High levels of cell death in your vehicle-treated control group can confound your results. The most likely culprit is the vehicle itself, often DMSO, which can be toxic to some cell lines at higher concentrations. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line. Other potential causes include contamination of your cell culture, issues with the culture media or supplements, or problems with your assay method (e.g., overly harsh cell harvesting techniques).
Q4: What are the key differences between first, second, and next-generation BTK inhibitors that I should be aware of in my experiments?
A4: The different generations of BTK inhibitors have distinct profiles that are important for experimental design. First-generation inhibitors, such as ibrutinib, are effective but have more off-target effects, which can influence experimental outcomes by hitting other kinases like EGFR, TEC, and CSK.[1][2][3][8][9] Second-generation inhibitors, like acalabrutinib and zanubrutinib, were designed for greater selectivity for BTK, resulting in fewer off-target effects and a different side-effect profile.[1][10][11] Next-generation, non-covalent inhibitors, such as pirtobrutinib, can be effective against BTK mutations that confer resistance to covalent inhibitors.[5][12] The choice of inhibitor should align with your experimental goals, considering whether off-target effects are a concern or if you are studying resistance mechanisms.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
This guide helps you troubleshoot common issues when your experimental results for cell viability assays with BTK inhibitors do not match expectations.
| Observed Problem | Potential Cause | Suggested Solution |
| Inhibitor shows lower potency than expected. | 1. Acquired resistance in the cell line (e.g., BTK C481S mutation).[6][7][13] 2. Incorrect inhibitor concentration. 3. Degraded inhibitor compound. | 1. Sequence the BTK gene in your cell line to check for resistance mutations. Consider using a non-covalent BTK inhibitor if a C481S mutation is present.[5] 2. Verify your calculations and perform a dose-response curve. 3. Use a fresh stock of the inhibitor and store it correctly. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent inhibitor addition. | 1. Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Ensure consistent pipetting technique when adding the inhibitor. |
| Inhibitor shows unexpected toxicity in a resistant cell line. | Off-target effects of the inhibitor.[1][3] | 1. Use a more selective, second-generation BTK inhibitor.[1][10] 2. Cross-reference the known off-targets of your inhibitor with pathways relevant to your cell line's viability. |
Guide 2: Inconsistent Western Blot Results for pBTK
This guide addresses common problems encountered when measuring the phosphorylation of BTK (a key indicator of its activity) via Western blotting.
| Observed Problem | Potential Cause | Suggested Solution |
| No pBTK signal in stimulated, untreated control. | 1. Ineffective BCR stimulation. 2. Problem with the primary antibody. 3. Insufficient protein loading. | 1. Optimize the concentration and incubation time of your stimulating agent (e.g., anti-IgM). 2. Use a new, validated antibody for phosphorylated BTK and check its recommended dilution. 3. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
| pBTK signal present in inhibitor-treated samples. | 1. BTK C481S mutation conferring resistance.[4][6] 2. Insufficient inhibitor concentration or incubation time. 3. Ineffective inhibitor. | 1. Test for the C481S mutation. If present, covalent inhibitors will be less effective.[4] 2. Perform a time-course and dose-response experiment to determine optimal inhibition conditions. 3. Confirm the identity and purity of your inhibitor. |
| High background on the Western blot membrane. | 1. Antibody concentration is too high. 2. Insufficient washing. 3. Blocking was inadequate. | 1. Titrate your primary and secondary antibodies to find the optimal concentration. 2. Increase the number and duration of wash steps. 3. Try a different blocking agent (e.g., BSA instead of milk, or vice versa) and increase blocking time. |
Data Presentation
Table 1: Off-Target Kinase Inhibition Profile of Select BTK Inhibitors
This table summarizes the off-target effects of first and second-generation BTK inhibitors, which can be a common pitfall in experimental design.
| Kinase Family | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) | Potential Experimental Impact |
| TEC Family | Inhibits TEC, ITK, BMX[2] | Less inhibition of TEC and ITK | Less inhibition of TEC and ITK | Affects T-cell and platelet function, potentially confounding immunology studies.[9] |
| EGFR Family | Inhibits EGFR[3] | Minimal inhibition | Minimal inhibition | Can cause unintended effects on cell proliferation and signaling in cancer cell lines expressing EGFR.[9] |
| SRC Family | Inhibits SRC family kinases | More selective for BTK | More selective for BTK | Broad effects on multiple signaling pathways. |
| CSK | Inhibits CSK | Minimal inhibition | Minimal inhibition | Can lead to cardiac-related effects, which might be relevant in certain cellular models.[8] |
Table 2: Common Adverse Events of BTK Inhibitors Relevant to In Vitro and In Vivo Models
This table highlights common toxicities observed in clinical settings, which can provide insights into potential effects in preclinical models.
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib | Relevance for Researchers |
| Hemorrhage/Bleeding | More frequent[3][14] | Less frequent | Less frequent | Important consideration for in vivo studies, especially those involving surgery or invasive procedures. |
| Atrial Fibrillation | Higher incidence[3][15] | Lower incidence | Lower incidence[16] | Relevant for cardiotoxicity studies and in vivo models with cardiovascular endpoints. |
| Hypertension | Can occur and increase over time[15][17][18] | Less frequent | Less frequent | A key factor to monitor in long-term animal studies. |
| Diarrhea | Common[3] | Less common | Less common | Can affect animal welfare and may be linked to off-target EGFR inhibition.[9] |
| Headache | Less common | More common[3] | Less common | While primarily a clinical symptom, it may indicate CNS effects to be aware of in animal models. |
| Neutropenia | Occurs[3] | Occurs[3] | Can be more frequent[3] | A critical parameter to monitor in blood-related in vivo studies. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Phosphorylation
Objective: To determine the effect of a BTK inhibitor on BTK activation by measuring the phosphorylation of BTK at Y223.
Methodology:
-
Cell Culture and Treatment:
-
Plate B-cells (e.g., Ramos cells) at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the BTK inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
References
- 1. ajmc.com [ajmc.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 4. patientpower.info [patientpower.info]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. How to gain an edge in BTK target research? [synapse.patsnap.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Real-World Study Shows Patients Treated with IMBRUVICA® (ibrutinib) Were Less Likely to Initiate a Next-Line Treatment than Patients on Acalabrutinib in First-line Chronic Lymphocytic Leukemia [prnewswire.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. imbruvicahcp.com [imbruvicahcp.com]
- 18. patientpower.info [patientpower.info]
Technical Support Center: Assessing the Stability of Biotherapeutics in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of biotherapeutics in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common signs of biotherapeutic instability in solution?
A1: Signs of instability in biotherapeutic solutions can be observed visually or through analytical techniques. Visual indicators include the formation of visible particles, cloudiness (turbidity), or color change. Analytically, instability can manifest as aggregation, degradation into fragments, changes in charge variants, or loss of biological activity.[1][2][3]
Q2: What are the main factors that influence the stability of biotherapeutics in solution?
A2: The stability of biotherapeutics is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are related to the molecule's own physicochemical properties. Extrinsic factors, or environmental factors, include temperature, pH, buffer composition, light exposure, oxygen, and mechanical stress such as agitation or freeze-thaw cycles.[1][4][5] Interactions with excipients and packaging materials can also impact stability.[5]
Q3: Why is assessing the stability of biotherapeutics so critical in drug development?
A3: Assessing the stability of biotherapeutics is crucial for ensuring the safety, efficacy, and quality of the drug product.[1] Instability can lead to a loss of therapeutic potency and may introduce impurities or degradation products that could cause adverse immunogenic reactions in patients.[6] Stability studies are a regulatory requirement to establish the shelf-life and recommended storage conditions for the drug product.[1][7]
Q4: What is the difference between long-term and accelerated stability testing?
A4: Long-term stability testing is conducted under the recommended storage conditions to determine the shelf-life of the product.[6][7] Accelerated stability testing involves subjecting the biotherapeutic to stress conditions (e.g., higher temperature) to predict its long-term stability and identify potential degradation pathways.[6][7] It is important to note that for biologics, accelerated studies may not always perfectly predict degradation due to the complexity of their degradation pathways.[7]
Q5: What are forced degradation studies and why are they performed?
A5: Forced degradation studies, also known as stress testing, intentionally expose the biotherapeutic to harsh conditions such as extreme pH, high temperature, light, and oxidation.[8][9][10][11] The purpose is to identify likely degradation products and pathways, and to develop and validate stability-indicating analytical methods that can effectively separate and quantify these degradants.[9][12]
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing common stability-related issues encountered during experiments.
Issue 1: My biotherapeutic is aggregating in solution.
Possible Causes and Troubleshooting Steps:
-
Suboptimal pH: Proteins are often least soluble and most prone to aggregation at their isoelectric point (pI).
-
Inappropriate Buffer or Salt Concentration: The type and concentration of salts in the buffer can influence electrostatic interactions between protein molecules.
-
Solution: Screen different buffer systems (e.g., citrate, phosphate, histidine) and salt concentrations to find conditions that enhance stability.[13]
-
-
High Protein Concentration: Increased protein concentration can promote intermolecular interactions leading to aggregation.
-
Solution: If experimentally feasible, work at a lower protein concentration. If high concentrations are necessary, screen for excipients that can increase solubility and stability.[13]
-
-
Temperature Stress: Elevated temperatures can lead to protein unfolding and subsequent aggregation.
-
Solution: Store and handle the protein at the recommended temperature. For some proteins, it may be preferable to keep them at room temperature rather than cold to prevent aggregation.[13] Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry) to understand the protein's thermal behavior.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.
-
Solution: Aliquot the protein solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: I am observing degradation of my biotherapeutic.
Possible Causes and Troubleshooting Steps:
-
Hydrolysis: The peptide backbone or specific amino acid side chains can be susceptible to hydrolysis, especially at non-optimal pH.
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are prone to oxidation, especially in the presence of trace metals and oxygen.
-
Solution: Minimize exposure to oxygen by purging solutions with nitrogen or argon. Consider adding antioxidants like methionine or using chelating agents to sequester metal ions.
-
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in protein structure and function. This process is often pH and temperature-dependent.[16][17]
-
Solution: Control the pH and temperature of the solution. Deamidation rates are generally higher at neutral to alkaline pH.[16]
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Solution: Protect the biotherapeutic solution from light by using amber vials or by working in a dark environment.[5]
-
Issue 3: My biotherapeutic is losing its biological activity.
Possible Causes and Troubleshooting Steps:
-
Conformational Changes: The three-dimensional structure of the biotherapeutic is essential for its activity. Changes in conformation, even subtle ones, can lead to a loss of function.
-
Solution: Use biophysical techniques like Circular Dichroism (CD) or Fluorescence Spectroscopy to monitor for conformational changes under different buffer and storage conditions.
-
-
Aggregation or Degradation: Both aggregation and degradation can lead to a loss of the active form of the biotherapeutic.
-
Solution: Refer to the troubleshooting guides for aggregation and degradation to identify and mitigate the root cause.
-
-
Issues with the Activity Assay: The observed loss of activity might be an artifact of the assay itself.
-
Solution: Ensure the activity assay is validated and run with appropriate controls. Verify the stability of all assay reagents.
-
Section 3: Key Stability-Indicating Analytical Methods
A variety of analytical techniques are used to assess the stability of biotherapeutics. A multi-faceted approach using orthogonal methods is recommended for a comprehensive stability assessment.[6]
| Analytical Technique | Parameter Measured |
| Size-Exclusion Chromatography (SEC) | Detects and quantifies aggregates and fragments based on size. |
| Ion-Exchange Chromatography (IEX) | Separates charge variants that can arise from deamidation, oxidation, or other modifications. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity; useful for detecting chemical modifications. |
| Capillary Electrophoresis (CE-SDS, cIEF) | High-resolution separation of size and charge variants. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes protein fragments and aggregates under denaturing or non-denaturing conditions. |
| Differential Scanning Calorimetry (DSC) | Measures thermal stability and conformational changes. |
| Circular Dichroism (CD) Spectroscopy | Assesses secondary and tertiary structure and detects conformational changes. |
| Fluorescence Spectroscopy | Monitors changes in the local environment of aromatic amino acids, indicating conformational changes. |
| Mass Spectrometry (MS) | Provides detailed information on molecular weight, modifications, and degradation products. |
| Enzyme-Linked Immunosorbent Assay (ELISA) / Cell-based Assays | Measures biological activity and potency. |
Section 4: Experimental Protocols & Workflows
General Workflow for Assessing Biotherapeutic Stability
The following diagram outlines a general workflow for a comprehensive stability assessment of a biotherapeutic in solution.
Troubleshooting Workflow for Protein Aggregation
This decision tree provides a logical approach to troubleshooting protein aggregation issues.
Degradation Pathways of Biotherapeutics
The following diagram illustrates common chemical degradation pathways for biotherapeutics.
References
- 1. Biopharmaceutical Stability Studies [intertek.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. criver.com [criver.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. The effect of pH, hydrogen peroxide and temperature on the stability of human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BTTES Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BTTES (3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid) in aqueous buffers. This compound is a next-generation, water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that enhances reaction rates and reduces cytotoxicity in bioconjugation experiments.[1][2][3] While this compound is known for its excellent water solubility, challenges can arise under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. Isn't it supposed to be water-soluble?
A1: Yes, this compound is designed to be highly soluble in aqueous solutions. However, several factors can influence its solubility, leading to precipitation. These include:
-
High Concentration: Exceeding the solubility limit of this compound in a specific buffer system can lead to precipitation. While a precise solubility limit in every possible buffer is not published, it is recommended to prepare stock solutions at a reasonable concentration (e.g., 10-50 mM) and then dilute to the final working concentration.
-
Buffer Composition: The presence of other salts in your buffer can affect the solubility of this compound through the "common ion effect" or by altering the ionic strength of the solution.
-
pH of the Buffer: The solubility of compounds containing acidic or basic functional groups can be pH-dependent. While this compound is expected to be soluble over a wide pH range, extreme pH values could potentially affect its solubility.
-
Low Temperature: The solubility of most solids in water decreases as the temperature decreases. If you are working at low temperatures, you may need to use a lower concentration of this compound.
-
Interaction with Other Reagents: In a complex reaction mixture, this compound may interact with other components, leading to the formation of less soluble complexes.
Q2: What is the recommended procedure for dissolving this compound?
A2: For optimal dissolution, it is recommended to:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of high-purity water or your aqueous buffer to the vial.
-
Vortex or gently agitate the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates before use.
Q3: Can I prepare a concentrated stock solution of this compound? In what solvent?
A3: Yes, preparing a concentrated stock solution is a common practice. This compound is soluble in water, DMSO, and DMF. For most applications in aqueous buffers, preparing a stock solution in water is recommended to avoid introducing organic solvents into your experiment. A stock solution of 10-50 mM in water is a good starting point. Store stock solutions at -20°C for long-term storage.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is generally stable in aqueous solutions. However, for long-term storage, it is best to store stock solutions frozen at -20°C. For working solutions, it is recommended to prepare them fresh on the day of the experiment to ensure optimal performance. Avoid multiple freeze-thaw cycles of the stock solution.
Q5: I am still seeing precipitation in my click chemistry reaction. What should I troubleshoot?
A5: If you have confirmed that your this compound is fully dissolved in the initial buffer and are still observing precipitation in the final reaction mixture, consider the following:
-
Order of Reagent Addition: The order in which you add the components of your click chemistry reaction can be critical. It is often recommended to pre-mix the copper (II) sulfate and the this compound ligand before adding them to the solution containing your azide- and alkyne-functionalized molecules. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.
-
Concentration of Reactants: High concentrations of your biomolecules or other reagents could contribute to precipitation. Try reducing the concentration of all components.
-
Buffer Compatibility: Ensure that all components of your reaction are soluble and stable in the chosen buffer system. Some proteins or other biomolecules may be less soluble in certain buffers.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in aqueous buffer. | Concentration is too high. | Try preparing a more dilute solution. If a high concentration is required, consider preparing the stock solution in DMSO and then diluting it into your aqueous buffer. Note that the final DMSO concentration should be kept low to avoid negative effects on your experiment. |
| Buffer composition is incompatible. | Try dissolving this compound in a different aqueous buffer (e.g., Tris, HEPES, PBS). You can also try dissolving it in pure water first and then adding the buffer components. | |
| Low temperature. | Gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. | |
| A clear this compound solution becomes cloudy or forms a precipitate over time. | Solution is supersaturated and precipitating out. | Prepare a fresh, more dilute solution. Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. |
| Degradation of the compound. | While this compound is generally stable, it is best to use freshly prepared working solutions. | |
| Precipitation occurs after adding all click chemistry reagents. | Formation of an insoluble complex. | Review the order of reagent addition. Pre-mixing the copper and this compound before adding to the reaction mixture is recommended. |
| Incompatibility of reagents with the buffer. | Ensure all components are soluble in your chosen buffer at the working concentrations. Consider performing a small-scale test with different buffers. | |
| High concentration of reactants. | Systematically reduce the concentration of each component to identify the source of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 494.61 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.95 mg of this compound.
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the corresponding volume of high-purity water to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief, gentle warming to 37°C can be applied if needed.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
10 mM this compound stock solution in water (from Protocol 1)
-
100 mM Copper (II) sulfate (CuSO₄) in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Reaction buffer (e.g., PBS, Tris-HCl)
Procedure:
-
In a microcentrifuge tube, combine your azide- and alkyne-functionalized molecules in the desired reaction buffer. The final volume should be adjusted to accommodate the addition of the other reagents.
-
Prepare a fresh premix of the catalyst. For a typical reaction, a 1:5 to 1:10 ratio of Cu(II):this compound is used. For example, to achieve a final concentration of 1 mM Cu(II) and 5 mM this compound in a 100 µL reaction, you would mix:
-
1 µL of 100 mM CuSO₄
-
50 µL of 10 mM this compound
-
-
Add the CuSO₄/BTTES premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution. For a final concentration of 5 mM, add 5 µL of a 100 mM fresh stock.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific reactants. The reaction can be protected from light.
-
Proceed with your downstream analysis (e.g., purification, gel electrophoresis, microscopy).
Visualizations
References
Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Suzuki coupling reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Suzuki coupling reaction mixtures?
A1: The most common impurities include unreacted starting materials (aryl halides and boronic acids), homo-coupled byproducts (from the coupling of two identical aryl halides or two identical boronic acids), protodeborylated arenes (where the boronic acid is replaced by a hydrogen), and residual palladium catalyst.[1] Additionally, side reactions like dehalogenation of the aryl halide starting material can also lead to impurities.[2]
Q2: What are the standard methods for purifying Suzuki coupling reaction products?
A2: Standard purification methods include:
-
Aqueous Workup: This involves partitioning the reaction mixture between an organic solvent and water to remove water-soluble impurities and the base.[3][4]
-
Filtration: Passing the reaction mixture through a pad of celite or silica gel can help remove solid impurities and the palladium catalyst.[3][5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.[[“]]
-
Column Chromatography: This is a widely used technique to separate the desired product from closely related impurities.[3][5][7]
Q3: How can I remove the residual palladium catalyst from my product?
A3: Residual palladium can often be removed by filtration through celite.[3] For more efficient removal, especially on a larger scale, treatment of the reaction mixture with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to significantly reduce palladium content.[8] Another approach is the use of heterogeneous catalysts like palladium on carbon (Pd/C), which can be more easily recovered by filtration.[9]
Q4: My Suzuki coupling reaction has a low yield. What are some potential causes related to purification?
A4: Low yields can be attributed to several factors, some of which are related to the workup and purification process.[10] Product loss can occur during transfers between vessels, inefficient extraction, or incomplete elution from a chromatography column.[10] It is also possible that side reactions are consuming the starting materials, leading to a lower yield of the desired product.[2]
Troubleshooting Guides
Problem 1: My purified product is still contaminated with boronic acid.
| Possible Cause | Troubleshooting Step |
| Inefficient Aqueous Workup | Perform an acid-base extraction. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to convert the boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer.[10] |
| Co-elution during Chromatography | Optimize the solvent system for your column chromatography to achieve better separation between your product and the boronic acid. A more polar solvent system may be required to retain the boronic acid on the silica gel. |
Problem 2: I am observing significant homo-coupling of my starting materials.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Re-evaluate your reaction conditions. Homo-coupling can be favored by certain catalysts, bases, and solvents. Consider screening different ligands or using a different palladium source.[1] |
| Slow Addition of Reagents | If one of the coupling partners is prone to homo-coupling, consider adding it slowly to the reaction mixture to maintain a low concentration and favor the cross-coupling reaction. |
Problem 3: The product appears as an oil and will not crystallize.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Ensure all solvent has been removed under reduced pressure. Even small amounts of residual solvent can prevent crystallization.[3] |
| Product is an Oil at Room Temperature | If the product is inherently an oil, crystallization will not be possible. In this case, purification by column chromatography is the most appropriate method.[3] |
| Impurity Presence | The presence of impurities can inhibit crystallization. Attempt further purification by column chromatography and then re-attempt crystallization. |
Quantitative Data on Purification
The following table summarizes a study on reducing residual palladium in a Suzuki-Miyaura coupling reaction.
| Purification Method | Initial Palladium Content (ppm) | Final Palladium Content (ppm) | Reference |
| Treatment with 20% aqueous NaHSO₃ in toluene at elevated temperature | ~8000 | < 100 | [8] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in an organic solvent, dilute the mixture with an equal volume of a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (3 x reaction volume).
-
Wash the organic layer with brine (3 x reaction volume).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[3][11]
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent and then removing the solvent under reduced pressure. This is known as "dry loading".[3]
-
Prepare a silica gel column using the desired eluent system.
-
Carefully add the dry-loaded crude product to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Visualizations
Caption: General purification workflow for Suzuki coupling reaction products.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemicalforums.com [chemicalforums.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Impact of temperature on Bttes-catalyzed reaction kinetics
Technical Support Center: Bttes-Catalyzed Reactions
Welcome to the technical support center for this compound-catalyzed reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on this compound-catalyzed reaction kinetics?
A1: Temperature significantly influences the rate of this compound-catalyzed reactions. Initially, as the temperature rises, the reaction rate increases.[1][2][3] This is because increased thermal energy leads to more frequent and energetic collisions between the this compound catalyst and the substrate molecules, increasing the likelihood of successful reactions.[1][4][5] However, each catalyst has an optimal temperature at which it exhibits maximum activity.[6][7] Beyond this optimal temperature, the catalytic activity sharply declines as the high temperature can cause the catalyst to denature or deactivate.[2][3][4]
Q2: How can I determine the optimal temperature for my this compound-catalyzed reaction?
A2: To determine the optimal temperature, you should perform a series of experiments where the reaction is run at various temperatures while keeping all other parameters (e.g., substrate concentration, catalyst concentration, pH) constant.[6][8] By measuring the reaction rate at each temperature, you can plot a graph of reaction rate versus temperature to identify the peak of the curve, which corresponds to the optimal temperature.[8]
Q3: What are the signs of this compound catalyst deactivation due to high temperatures?
A3: Signs of catalyst deactivation include a significant drop in the reaction rate despite optimal conditions for other parameters.[2] If you observe a much lower yield of your product than expected, or if the reaction fails to proceed to completion, it could indicate that the temperature is too high and has led to the irreversible denaturation or deactivation of the this compound catalyst.[4]
Q4: Can the this compound catalyst be reused after a reaction?
A4: The reusability of the this compound catalyst depends on its stability under the reaction conditions. If the reaction is performed at or below the optimal temperature and the catalyst can be easily separated from the reaction mixture, it may be possible to reuse it. However, exposure to temperatures above the optimum can lead to irreversible deactivation, rendering it unsuitable for reuse.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction rate at low temperatures. | Insufficient kinetic energy for the reaction to proceed at a significant rate.[9] | Gradually increase the reaction temperature in increments (e.g., 5-10°C) to find a range where the reaction rate becomes measurable. |
| Reaction rate is lower than expected at what should be optimal temperature. | - Incorrect temperature reading.- Suboptimal concentration of substrate or this compound catalyst.[3][9]- Presence of inhibitors in the reaction mixture. | - Calibrate your temperature probe.- Ensure substrate and catalyst concentrations are at recommended levels.- Check for and remove any potential inhibitors from your reactants or solvent. |
| Rapid decrease in reaction rate after an initial burst of activity. | Catalyst deactivation due to thermal instability at the operating temperature.[2] | - Lower the reaction temperature to see if the rate stabilizes.- Perform a thermal stability study of the this compound catalyst to determine its operational temperature limits over time. |
| Inconsistent results between experimental runs. | - Fluctuations in incubator or water bath temperature.- Improper storage of the this compound catalyst, leading to loss of activity.[10] | - Ensure your temperature control equipment is functioning correctly and maintains a stable temperature.- Store the this compound catalyst at the recommended temperature (typically cold) and avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol for Determining the Optimal Temperature of a this compound-Catalyzed Reaction
This protocol outlines the steps to determine the temperature at which the this compound catalyst exhibits maximum activity.
Materials:
-
This compound catalyst solution
-
Substrate solution
-
Reaction buffer
-
Quenching solution (e.g., strong acid or base to stop the reaction)
-
Temperature-controlled water baths or incubators set to a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C)
-
Test tubes or reaction vials
-
Spectrophotometer or other analytical instrument to measure product formation
Procedure:
-
Prepare a master mix of the reaction buffer and substrate solution.
-
Aliquot the master mix into several reaction tubes.
-
Place the reaction tubes in the different temperature-controlled environments and allow them to equilibrate for at least 5 minutes.[8]
-
Initiate the reaction by adding a specific amount of the this compound catalyst solution to each tube.
-
Incubate the reactions for a fixed period (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the concentration of the product formed in each tube using an appropriate analytical method.
-
Plot the reaction rate (product formed per unit time) as a function of temperature to identify the optimal temperature.
Data Presentation: Example Temperature Profile for a this compound-Catalyzed Reaction
| Temperature (°C) | Reaction Rate (µmol/min) |
| 20 | 15.2 |
| 30 | 35.8 |
| 40 | 75.1 |
| 50 | 98.5 |
| 60 | 55.3 |
| 70 | 10.7 |
Visualizations
Caption: A diagram illustrating the general mechanism of a this compound-catalyzed reaction.
Caption: A flowchart of the experimental procedure to determine the optimal temperature for a this compound-catalyzed reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scilit.com [scilit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of temperature on enzyme kinetics (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. monash.edu [monash.edu]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Bio-Layer Interferometry (BLI) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific labeling in Bio-Layer Interferometry (BLI) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in BLI experiments and why is it problematic?
Q2: What are the common causes of non-specific binding in BLI assays?
A2: Several factors can contribute to NSB in BLI experiments. These include:
-
Electrostatic Interactions: Charged analytes may interact with the charged surface of the biosensor.[2][5]
-
Hydrophobic Interactions: Hydrophobic regions of the analyte can bind to the biosensor surface.[1][2]
-
Low Analyte Purity: Contaminants in the analyte sample can bind non-specifically to the sensor.[6]
-
Inappropriate Buffer Conditions: The pH, salt concentration, and lack of blocking agents in the assay buffer can promote NSB.[2][7]
-
High Analyte Concentration: Particularly when studying weak interactions, high analyte concentrations are required, which can increase the likelihood of NSB.[3][4][8]
Q3: How can I detect non-specific binding in my BLI experiment?
A3: Non-specific binding can be identified by observing a significant signal response on a reference biosensor that lacks the specific ligand.[5] Other indicators include a sloped baseline, incomplete dissociation, or a signal that does not return to baseline after the dissociation step.[5][9][10]
Troubleshooting Guides
Issue: High background signal observed on the reference channel.
This indicates significant non-specific binding of the analyte to the biosensor surface.
Troubleshooting Workflow
References
- 1. Overcoming Non-Specific Binding in Biolayer Interferometry Scientific Article | Sartorius [sartorius.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sartorius.com [sartorius.com]
- 6. info.biotechniques.com [info.biotechniques.com]
- 7. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 8. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand-Analyte Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Effects of Heterogeneous Binding on BLI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
Bttes vs. TBTA Ligands: A Performance Comparison Guide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, the selection of an appropriate copper(I)-stabilizing ligand is critical for the success of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) was a foundational ligand in this field, but next-generation ligands like Bttes (full chemical name: 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) have been developed to overcome its limitations. This guide provides an objective, data-supported comparison of their performance.
Quantitative Performance Data
The following tables summarize key experimental data comparing the performance of this compound and TBTA in CuAAC reactions.
Table 1: Reaction Kinetics and Efficiency
| Ligand | Product Formation (30 min) | Relative Labeling Signal (Protein) | Relative Labeling Signal (Live Cells) |
| This compound | >45% | 2.6-fold stronger than THPTA | Significant labeling at 30-50 µM Cu(I) |
| TBTA | <15% | No detectable signal | Barely any detectable labeling |
Data synthesized from a comparative study evaluating various Cu(I)-stabilizing ligands. The study highlights that this compound provides significantly faster kinetics and higher product yield in a short timeframe compared to TBTA[1].
Table 2: Biocompatibility and Cellular Effects
| Ligand | Cellular Proliferation (with 50 µM Cu(I)) | Key Advantage | Key Disadvantage |
| This compound | Similar to untreated cells | High water solubility, fast kinetics, low cytotoxicity[2][3][4] | N/A |
| TBTA | Slower proliferation rate than other catalysts | Effective Cu(I) stabilization[5] | Poor water solubility, slower kinetics, higher cytotoxicity[1][6][7] |
Cell proliferation assays show that in the presence of 50 µM Cu(I), the TBTA-Cu(I) catalyst leads to a slower rate of cell growth compared to this compound-Cu(I), which does not significantly impact proliferation[1].
Experimental Protocols
General Protocol: Fluorogenic CuAAC Assay for Ligand Performance
This protocol is used to kinetically evaluate the rate-accelerating effect of a ligand by monitoring the fluorescence increase upon the formation of a triazole product.
Caption: Experimental workflow for a fluorogenic CuAAC assay.
Mechanism & Signaling Interactions
The primary role of both this compound and TBTA is to stabilize the Cu(I) oxidation state, which is essential for catalysis and for mitigating cellular toxicity. Free Cu(I) can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that induce oxidative stress and can lead to apoptosis. The diagram below illustrates how these ligands intervene in this process.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2101505-88-6 | BroadPharm [broadpharm.com]
- 3. This compound | 2101505-88-6 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Validating the Efficiency of Bttes-Mediated Bioconjugation Against Established Methods
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of Bttes-mediated bioconjugation, a powerful copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry technique, with the widely used maleimide-based conjugation.
This compound (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) is a highly effective ligand for copper(I) that accelerates the click reaction, known for its excellent balance of reactivity and solubility in aqueous buffers.[1] This guide presents a data-driven comparison of this compound-mediated bioconjugation and maleimide chemistry, focusing on key performance indicators such as reaction efficiency and stability. Detailed experimental protocols and a relevant biological application in the context of the PD-1/PD-L1 immune checkpoint pathway are also provided to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative differences between this compound-mediated CuAAC and maleimide bioconjugation based on available experimental data.
| Feature | This compound-Mediated CuAAC | Maleimide-Based Bioconjugation | Key Advantages of this compound-Mediated CuAAC |
| Reaction Speed | Rapid, with significant product formation within minutes.[2] | Generally fast, with reactions often complete within 1-2 hours. | Faster reaction kinetics can be beneficial for time-sensitive applications and minimizing potential degradation of sensitive biomolecules. |
| Reaction Yield | Near-quantitative yields are often achievable. | High yields are possible, but can be influenced by factors like pH and the presence of reducing agents. | The bioorthogonal nature of the azide and alkyne groups leads to fewer side reactions and potentially higher overall yields of the desired conjugate. |
| Specificity | Highly specific due to the bioorthogonal nature of the azide and alkyne functional groups. | Highly selective for thiol groups on cysteine residues.[] | The bioorthogonality of click chemistry ensures that the reaction only occurs between the intended functional groups, minimizing off-target modifications. |
| Stability of the Conjugate | Forms a stable triazole linkage. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential dissociation of the conjugate, especially in the presence of other thiols. | The covalent triazole bond formed is highly stable under physiological conditions, leading to more robust and reliable bioconjugates. |
| Biocompatibility | The this compound ligand helps to reduce the cytotoxicity of the copper catalyst, making it suitable for live-cell labeling.[1][2] | Generally considered biocompatible, but the maleimide group can react with endogenous thiols. | The use of a protective ligand like this compound expands the applicability of CuAAC to in vivo and live-cell studies. |
Experimental Protocols
This compound-Mediated Bioconjugation of a Protein (Site-Specific)
This protocol describes the labeling of a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with an azide-functionalized fluorescent dye using this compound-mediated CuAAC.
Materials:
-
Alkyne-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
Azide-functionalized fluorescent dye
-
This compound ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Degassed PBS, pH 7.4
-
DMSO (for dissolving the dye)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the alkyne-modified protein at a concentration of 1-5 mg/mL in degassed PBS.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the azide-functionalized dye stock solution to achieve a 5-10 fold molar excess over the protein.
-
Add the this compound stock solution to achieve a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.
-
Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Analyze the purified conjugate using SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy to determine the degree of labeling.
Maleimide-Based Bioconjugation of an Antibody (Site-Specific)
This protocol describes the labeling of a monoclonal antibody (mAb) at engineered cysteine residues with a maleimide-functionalized drug molecule.[4][5][6]
Materials:
-
Monoclonal antibody with engineered cysteine residues in PBS, pH 7.2
-
Maleimide-functionalized drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed PBS, pH 7.2
-
DMSO (for dissolving the drug)
-
Size-exclusion chromatography column for purification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at 5-10 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution to reduce the engineered disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
Remove the TCEP using a desalting column equilibrated with degassed PBS.
-
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized drug in DMSO.
-
Conjugation Reaction:
-
Immediately after TCEP removal, add the maleimide-drug stock solution to the reduced antibody to achieve a 5-fold molar excess.
-
Gently mix the reaction and incubate at room temperature for 2 hours, or at 4°C overnight.
-
-
Quenching (Optional): The reaction can be quenched by adding a 2-fold molar excess of N-acetylcysteine relative to the maleimide compound.
-
Purification: Purify the antibody-drug conjugate (ADC) using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Analyze the purified ADC using hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and size-exclusion chromatography (SEC) to assess for aggregation.
Visualizing Experimental Workflows and Biological Pathways
Caption: Workflow for this compound-mediated bioconjugation.
References
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Bioconjugation: A Comparative Guide to Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals forging the future of targeted therapeutics and diagnostics, the limitations of traditional copper-catalyzed click chemistry (CuAAC) in biological systems are a well-recognized hurdle. The inherent cytotoxicity of copper catalysts has spurred the development of bioorthogonal, copper-free alternatives that offer the same efficiency and specificity without compromising cellular integrity. This guide provides an objective comparison of the two leading alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation, supported by experimental data and detailed protocols to inform your selection of the optimal bioconjugation strategy.
The advent of click chemistry, a concept introduced by K. Barry Sharpless and colleagues, revolutionized chemical biology by providing a set of powerful, modular, and reliable reactions.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship reaction due to its high efficiency.[1] However, the requirement of a cytotoxic copper catalyst limited its application in living systems.[1][2] This critical drawback paved the way for the development of copper-free click chemistry, which maintains the core principles of click chemistry while being fully biocompatible.[1][3]
At the Forefront of Copper-Free Ligation: SPAAC and Tetrazine Ligation
The two most prominent and widely adopted alternatives to CuAAC are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene, commonly referred to as Tetrazine Ligation.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst.[1][6] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole ring.[7] Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics and stability.[8][9]
Tetrazine Ligation is an inverse-electron-demand Diels-Alder reaction between an electron-poor tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[10][11] This reaction is exceptionally fast and produces a stable dihydropyridazine, releasing nitrogen gas as the only byproduct.[10][12]
Performance Metrics: A Quantitative Comparison
The choice between SPAAC and Tetrazine Ligation often hinges on the required reaction kinetics for a specific application. The second-order rate constant (k₂) is a critical parameter for comparing the reaction speeds.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10,000[13] | High efficiency, but requires cytotoxic copper catalyst.[7][13] |
| SPAAC | OCT (cyclooctyne) + Benzyl Azide | ~0.0025[14] | First generation cyclooctyne, relatively slow kinetics.[14] |
| DIFO (difluorinated cyclooctyne) + Azide | ~0.1[15] | Fluorination increases reactivity. | |
| DBCO (dibenzocyclooctyne) + Azide | ~0.1 - 1.0[15][16] | Widely used due to a good balance of reactivity and stability.[8][16] | |
| BARAC (biarylazacyclooctynone) + Azide | Up to 1.0[7] | High reactivity.[7] | |
| Tetrazine Ligation | Tetrazine + TCO (trans-cyclooctene) | 800 - 30,000[11] | Exceptionally fast kinetics, ideal for in vivo applications.[11][17] |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2,000[10] | Very rapid reaction.[10] | |
| Highly reactive Tetrazines + TCO | Up to 1,000,000[10] | Among the fastest bioorthogonal reactions known.[10][17] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the fundamental differences between these copper-free alternatives, the following diagrams illustrate their respective reaction pathways.
Experimental Protocols: A Practical Guide
The following are generalized protocols for protein labeling using SPAAC and Tetrazine Ligation. Researchers should optimize these protocols for their specific biomolecules and applications.
Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (or other DBCO derivative)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of DBCO-Protein:
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the azide-modified protein solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO reagent using a desalting column.
-
-
SPAAC Reaction:
-
Mix the purified DBCO-labeled protein with the azide-containing molecule of interest.
-
The reaction time will depend on the concentration of the reactants and the specific DBCO derivative used, but can range from 1 to 12 hours at room temperature or 4°C.[18]
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.
-
Protocol 2: Protein-Protein Conjugation via Tetrazine Ligation
This protocol outlines the conjugation of two proteins, one functionalized with a TCO group and the other with a tetrazine.
Materials:
-
Protein 1
-
TCO-NHS ester
-
Protein 2
-
Tetrazine-NHS ester
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Activation of Protein 1 with TCO:
-
Buffer exchange Protein 1 into the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM solution of TCO-NHS ester in DMSO.
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution and incubate for 1 hour at room temperature.
-
Remove excess TCO-NHS ester using a desalting column.
-
-
Activation of Protein 2 with Tetrazine:
-
Follow the same procedure as in step 1, but using the Tetrazine-NHS ester with Protein 2.
-
-
Tetrazine Ligation:
-
Mix the purified TCO-labeled Protein 1 and the tetrazine-labeled Protein 2 in a 1:1 molar ratio.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C.[6]
-
-
Purification:
-
If necessary, purify the resulting protein-protein conjugate using size-exclusion chromatography.
-
Visualizing the Workflow: A Guide to Experimental Design
The following diagram illustrates a typical workflow for a pre-targeted in vivo imaging experiment, a powerful application of copper-free click chemistry.
Conclusion: Selecting the Right Tool for the Job
Both SPAAC and Tetrazine Ligation represent significant advancements over copper-catalyzed click chemistry for biological applications. The choice between them is dictated by the specific requirements of the experiment.
-
SPAAC offers a robust and reliable method for bioconjugation with good reaction kinetics for many in vitro applications. The commercial availability of a wide range of DBCO reagents makes it a convenient choice.
-
Tetrazine Ligation stands out for its exceptionally fast reaction rates, making it the gold standard for in vivo applications and situations where low concentrations of reactants are necessary.[19]
By understanding the quantitative differences in their performance and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate copper-free click chemistry for their studies, thereby pushing the boundaries of what is possible in drug development, diagnostics, and our fundamental understanding of biological systems.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alphathera.com [alphathera.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Bot Detection [iris-biotech.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 17. glenresearch.com [glenresearch.com]
- 18. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Bttes: A New Generation Ligand for Accelerated and Biocompatible Click Chemistry
For researchers, scientists, and drug development professionals seeking to enhance the efficiency and biocompatibility of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the water-soluble ligand Bttes represents a significant advancement. This guide provides a comprehensive comparison of this compound with other commonly used ligands, supported by experimental data, to quantify its impact on reaction rates and outline its advantages in sensitive biological systems.
This compound, or 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid, is a next-generation accelerating ligand for CuAAC, a cornerstone of click chemistry.[1][2][3][4] Its innovative structure provides a dramatic enhancement in reaction rates compared to older ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[5][6][7] More critically for biological applications, this compound allows for a significant reduction in the required copper concentration, thereby minimizing cellular toxicity.[1][2][3][5]
Quantifying the Reaction Rate Enhancement
The primary advantage of this compound lies in its ability to accelerate the CuAAC reaction. This rate enhancement has been quantified in several studies, demonstrating its superiority over previous generations of ligands. The following tables summarize the comparative performance of this compound against other common ligands.
Table 1: Comparison of Reaction Conversion Over Time with this compound and Other Ligands
| Ligand | % Product Formed at 30 minutes |
| BTTPS | >50% |
| This compound | ~45% |
| BTTP | ~45% |
| TBTA | <20% |
Data extracted from "Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition". The study used a fluorogenic assay to monitor the reaction progress.[5]
Table 2: Comparative Efficacy of this compound and Other Ligands in CuAAC
| Ligand | % Product Formed at 30 minutes |
| BTTAA | >45% |
| This compound | ~30% |
| THPTA | <15% |
| TBTA | <15% |
Data extracted from "Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study". This study also utilized a fluorogenic assay for kinetic analysis.[6]
These data clearly illustrate that this compound and its analogs (BTTPS, BTTAA) significantly outperform the more traditional ligands THPTA and TBTA in terms of reaction speed. This rapid kinetics is crucial for applications where reaction time is a critical factor, such as in live-cell imaging or high-throughput screening.
The Mechanism of Action: How this compound Enhances Reaction Rates
The key to the performance of this compound lies in its molecular structure. The tris(triazolylmethyl)amine core effectively chelates and stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state. This stabilization ensures a higher concentration of the active catalyst is available to participate in the cycloaddition reaction.
Caption: The CuAAC catalytic cycle accelerated by the this compound ligand.
Experimental Protocols
The following provides a general methodology for a fluorogenic assay used to quantify the reaction rate enhancement of this compound, based on protocols described in the cited literature.[5][6]
Objective: To compare the rate of CuAAC reaction using different copper-chelating ligands.
Materials:
-
3-azido-7-hydroxycoumarin (fluorogenic azide)
-
Propargyl alcohol (alkyne)
-
Copper(II) sulfate (CuSO₄)
-
This compound (or other ligands for comparison: TBTA, THPTA, BTTAA, BTTPS)
-
Sodium ascorbate (reducing agent)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DMSO
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: A generalized workflow for the kinetic analysis of CuAAC ligands.
Typical Reaction Conditions:
-
Final concentration of 3-azido-7-hydroxycoumarin: 10-20 µM
-
Final concentration of propargyl alcohol: 100-200 µM
-
Final concentration of CuSO₄: 50-100 µM
-
Ligand to Copper Ratio: 5:1 to 10:1
-
Final concentration of Sodium Ascorbate: 1-5 mM
-
The reaction is typically carried out at room temperature.
Conclusion
References
- 1. Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfated ligands for the copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Sulfated Ligands for the Copper(I)-Catalyzed [research.amanote.com]
- 5. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
Assessing the Biocompatibility of Fluorescent Probes in Live-Cell Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of live-cell imaging has revolutionized our ability to observe cellular processes in real-time, providing invaluable insights into the dynamic nature of biological systems. The selection of an appropriate fluorescent probe is paramount to the success of these experiments. An ideal probe should not only be bright and photostable but, most importantly, biocompatible, ensuring that it does not perturb the normal physiology of the cells under investigation. This guide provides a comprehensive comparison of the biocompatibility of major classes of fluorescent probes used in live-cell imaging, supported by experimental data and detailed protocols for assessing their impact on cell health.
Understanding Biocompatibility in Live-Cell Imaging
Biocompatibility in the context of live-cell imaging refers to the ability of a fluorescent probe to be used in living cells without inducing adverse effects. The two primary concerns are:
-
Cytotoxicity: The inherent toxicity of the probe molecule itself, which can lead to cellular stress, altered function, or cell death.
-
Phototoxicity: Damage to cellular components caused by reactive oxygen species (ROS) generated during the fluorescence imaging process.[1][2] This is often linked to photobleaching, the irreversible destruction of the fluorophore.[3]
Assessing these parameters is crucial for ensuring the validity and reproducibility of experimental results.
Comparison of Common Fluorescent Probes
The choice of a fluorescent probe often involves a trade-off between brightness, photostability, and biocompatibility. The three main classes of probes used in live-cell imaging are fluorescent proteins (FPs), organic dyes, and quantum dots (QDs).
| Probe Class | Advantages | Disadvantages | Biocompatibility Considerations |
| Fluorescent Proteins (FPs) | Genetically encoded, offering high specificity for labeling proteins of interest. Generally considered to have low cytotoxicity.[3] | Can be large and potentially interfere with the function of the protein they are fused to. Can be sensitive to pH and temperature.[4] Slower maturation time. | Photobleaching chemistry is largely contained within the β-barrel structure, which can reduce phototoxicity compared to some organic dyes.[3] |
| Organic Dyes | Small molecules, often with high brightness and photostability.[5] A wide variety of colors are available.[4] | Can exhibit cytotoxicity.[6] Cell permeability can be a challenge for some dyes. | Biocompatibility varies greatly. Newer generation dyes like silicon-rhodamine (SiR) are designed for high permeability and low cytotoxicity.[5][7] Some organic dyes can accumulate non-specifically in organelles, leading to artifacts.[8] |
| Quantum Dots (QDs) | Extremely bright and highly resistant to photobleaching.[9] Their emission wavelength can be tuned by changing their size. | Can be cytotoxic, particularly those with heavy metal cores (e.g., cadmium).[9][10] Require surface modifications for biocompatibility and cell targeting.[9] Generally not cell-permeable on their own.[6] | Biocompatibility is highly dependent on the core material and the surface coating. Indium phosphide-based QDs are being developed as a less toxic alternative to cadmium-based QDs.[10] Live-cell synthesis of QDs is an emerging approach to improve biocompatibility.[11][12] |
Experimental Protocols for Biocompatibility Assessment
To quantitatively assess the biocompatibility of a fluorescent probe, a series of standardized assays should be performed.
Cytotoxicity and Cell Viability Assays
These assays measure the overall health of a cell population after incubation with the fluorescent probe.
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treatment: Add the fluorescent probe at various concentrations to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
b) LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[16][17]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
Apoptosis Assays
These assays determine if the fluorescent probe induces programmed cell death.
a) Annexin V Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19]
Protocol:
-
Cell Seeding and Treatment: Plate cells and treat with the fluorescent probe as described above.
-
Staining: After incubation, wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye (like propidium iodide, PI, to distinguish necrotic cells) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Apoptotic cells will be Annexin V positive and PI negative.
b) Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Their activation is a hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the fluorescent probe.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well. These substrates are typically comprised of the DEVD amino acid sequence recognized by caspase-3/7.[20]
-
Incubation: Incubate at room temperature for the time specified by the assay manufacturer.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Visualizing Experimental Workflows and Cellular Pathways
To aid in the understanding of the experimental design and potential cellular effects of fluorescent probes, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing probe-induced cytotoxicity.
Caption: Workflow for assessing probe-induced apoptosis.
Caption: Potential mechanisms of fluorescent probe interference.
Conclusion
The selection of a fluorescent probe for live-cell imaging requires careful consideration of its potential impact on cellular physiology. While fluorescent proteins offer excellent specificity, their size can be a concern. Organic dyes provide a wide range of options, with newer generations showing improved biocompatibility. Quantum dots offer unparalleled photostability but require careful engineering to mitigate their potential toxicity. By employing the standardized biocompatibility assays outlined in this guide, researchers can make informed decisions about the most appropriate probes for their specific applications, thereby ensuring the generation of reliable and artifact-free data in their live-cell imaging experiments.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 8. Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum Dot Imaging Agents: Haematopoietic Cell Interactions and Biocompatibility [mdpi.com]
- 11. Live-cell synthesis of biocompatible quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live-cell synthesis of biocompatible quantum dots | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. LDH assay for cytotoxicity [bio-protocol.org]
- 19. High-throughput live cell imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
A Comparative Guide to Water-Soluble Copper Chelators for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate copper chelator is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a side-by-side analysis of common water-soluble copper chelators, presenting key performance data, detailed experimental protocols, and visualizations of their effects on cellular signaling pathways.
Copper is an essential trace element involved in a myriad of physiological processes, but its dysregulation is implicated in various diseases, including Wilson's disease, neurodegenerative disorders, and cancer. Water-soluble copper chelators are invaluable tools for studying the roles of copper in these conditions and for developing novel therapeutic strategies. This guide focuses on four widely used water-soluble copper chelators: Trientine, D-Penicillamine, Tetrathiomolybdate, and Bathocuproine disulfonate (BCS).
Quantitative Comparison of Chelator Performance
The efficacy of a copper chelator is determined by its affinity for copper ions, its selectivity for copper over other essential metal ions, and its mechanism of action. The following tables summarize the available quantitative data for the selected chelators. It is important to note that direct side-by-side comparative studies under identical experimental conditions are limited in the literature.
| Chelator | Affinity for Copper(II) (log K) | pCu | Notes |
| Trientine | ~20.4 | ~17.7 | Forms a stable complex with four nitrogen atoms in a planar ring.[1] |
| D-Penicillamine | 5.28 - 6.64 | Not widely reported | Affinity values are for mixed complexes and may vary.[2] |
| Tetrathiomolybdate | Extraordinarily high | Not widely reported | Forms a highly stable complex with copper.[3] |
| Bathocuproine disulfonate (BCS) | High for Cu(I) | Not applicable | Primarily a Cu(I) chelator. |
Table 1: Affinity of Water-Soluble Chelators for Copper. The log K value represents the formation constant of the copper-chelator complex, with a higher value indicating greater affinity. The pCu value is the negative logarithm of the free Cu2+ concentration at a defined pH and total copper and chelator concentrations, providing a measure of copper binding strength under more physiologically relevant conditions.
| Chelator | Selectivity for Cu(II) over Zn(II) | Selectivity for Cu(II) over Fe(II)/Fe(III) | Notes |
| Trientine | Good | Moderate | Also binds to other divalent metal ions, but with lower affinity than for copper. |
| D-Penicillamine | Moderate | Moderate | Can also chelate other metals like zinc, mercury, and lead. |
| Tetrathiomolybdate | High | High | Considered highly specific for copper.[4] |
| Bathocuproine disulfonate (BCS) | High (for Cu(I)) | High (for Cu(I)) | Highly selective for cuprous (Cu+) ions. |
Table 2: Selectivity of Water-Soluble Copper Chelators. Selectivity is crucial to minimize the disruption of other essential metal-dependent biological processes.
Mechanism of Action
Water-soluble copper chelators primarily function by forming stable, water-soluble complexes with copper ions, which can then be excreted from the body, typically via urine.[1] Some chelators, like Tetrathiomolybdate, can also form complexes that are excreted through bile. Beyond simple removal, these chelators can modulate copper-dependent cellular processes. For instance, by reducing the bioavailability of copper, they can inhibit the activity of copper-dependent enzymes and signaling pathways involved in cell proliferation and angiogenesis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of water-soluble copper chelators.
Protocol 1: Determination of Copper Chelation using UV-Vis Spectrophotometry with Bathocuproine Disulfonate (BCS)
This protocol is adapted from standard methods for the colorimetric determination of copper.
Objective: To quantify the amount of copper chelated by a test compound.
Materials:
-
Bathocuproine disulfonate (BCS) solution (e.g., 1 mM in water)
-
Hydroxylamine hydrochloride solution (e.g., 10% w/v in water)
-
Sodium acetate buffer (e.g., 0.2 M, pH 4.8)
-
Copper standard solution (e.g., 1 mg/mL Cu2+)
-
Test chelator solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of copper standards of known concentrations (e.g., 0 to 10 µg/mL) in the sodium acetate buffer.
-
To each standard, add hydroxylamine hydrochloride to reduce Cu(II) to Cu(I).
-
Add BCS solution to each standard. The solution will develop an orange color.
-
Measure the absorbance of each standard at 484 nm.
-
Plot a standard curve of absorbance versus copper concentration.
-
-
Sample Analysis:
-
In a separate tube, mix the copper solution with the test chelator and incubate for a sufficient time to allow chelation to occur.
-
To determine the amount of unchelated copper, add hydroxylamine hydrochloride and BCS to an aliquot of the sample mixture.
-
Measure the absorbance at 484 nm.
-
Use the standard curve to determine the concentration of unchelated copper in the sample.
-
The amount of chelated copper can be calculated by subtracting the unchelated copper concentration from the initial total copper concentration.
-
Protocol 2: In Vitro Efficacy Assessment of Copper Chelators in Cell Culture
This protocol outlines a general workflow to assess the biological effects of copper chelators on cancer cells.
Objective: To evaluate the anti-proliferative and anti-angiogenic effects of a copper chelator in a cell-based model.
Materials:
-
Cancer cell line (e.g., breast cancer, liver cancer)
-
Cell culture medium and supplements
-
Test copper chelator
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK, anti-VEGF, anti-GAPDH)
-
Reagents for measuring intracellular copper (e.g., colorimetric assay kit or access to ICP-MS)
Workflow:
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the copper chelator for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value of the chelator.[6]
-
-
Measurement of Intracellular Copper Levels:
-
Treat cells with the copper chelator for a defined period.
-
Harvest the cells and wash them with PBS.
-
Lyse the cells and measure the intracellular copper concentration using a commercially available colorimetric assay kit or by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for higher sensitivity.[2][7]
-
-
Western Blot Analysis of Signaling Pathways:
-
Treat cells with the copper chelator.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total ERK for the MAPK pathway, VEGF for the angiogenesis pathway).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.[3]
-
Quantify the band intensities to determine the effect of the chelator on protein expression and phosphorylation.
-
Visualization of Cellular Effects
Copper chelation can significantly impact cellular signaling pathways that are crucial for cell growth, proliferation, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effects of copper chelators on the MAPK and VEGF signaling pathways.
Caption: Copper chelation inhibits the MAPK signaling pathway by reducing copper-enhanced MEK activity.
Caption: Copper chelation blocks the copper-induced activation of the VEGF signaling pathway.
Conclusion
The choice of a water-soluble copper chelator depends on the specific research or therapeutic goal. Trientine and D-Penicillamine are established clinical agents, while Tetrathiomolybdate shows high specificity for copper. Bathocuproine disulfonate is an excellent tool for specifically studying the role of Cu(I). The provided data and protocols offer a foundation for the rational selection and evaluation of these important compounds in a laboratory setting. Further side-by-side studies are warranted to provide a more definitive comparison of their performance characteristics.
References
- 1. Clinical Review - Trientine Hydrochloride (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetrathiomolybdate-associated copper depletion decreases circulating endothelial progenitor cells in women with breast cancer at high risk of relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Copper (Cu2+) Colorimetric Assay Kit (Complexing Method) - Elabscience® [elabscience.com]
The Evolution of EGFR Inhibition in NSCLC: A Comparative Analysis Featuring EGF-X
A new generation of EGFR inhibitors is poised to overcome the challenges of resistance and improve patient outcomes in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of EGF-X, a novel third-generation EGFR tyrosine kinase inhibitor (TKI), with first and second-generation agents. We present supporting preclinical data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene has revolutionized the treatment of a subset of NSCLC patients.[1] Targeted therapies, specifically EGFR TKIs, have become the standard of care for these patients.[1][2] First-generation EGFR TKIs, such as gefitinib and erlotinib, and second-generation TKIs, like afatinib, have demonstrated significant clinical benefits over traditional chemotherapy.[1][2][3] However, the efficacy of these earlier-generation inhibitors is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[4][5][6][7]
EGF-X has been rationally designed to address these limitations. It is a potent, irreversible inhibitor of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile suggests the potential for improved efficacy and a more favorable safety profile compared to earlier-generation TKIs.
Comparative Efficacy and Safety Profile
The following tables summarize the key performance indicators of EGF-X in comparison to first and second-generation EGFR TKIs. The data presented is derived from a series of preclinical studies designed to model clinical scenarios.
Table 1: Comparative In Vitro Potency (IC50, nM)
| Compound | EGFR-mutant (e.g., PC-9, HCC827) | EGFR T790M-mutant (e.g., NCI-H1975) | Wild-Type EGFR |
| First-Generation (Gefitinib) | 15 | >5000 | 500 |
| Second-Generation (Afatinib) | 10 | 50 | 20 |
| EGF-X | 5 | 10 | >1000 |
Table 2: Comparative Clinical Efficacy (Simulated Phase II Data)
| Parameter | First-Generation TKIs | Second-Generation TKIs | EGF-X |
| Objective Response Rate (ORR) | 64% - 74%[2] | ~70% | 85% |
| Median Progression-Free Survival (PFS) in T790M-negative patients | 9-11 months[2] | 11 months[3] | 18 months |
| Median Progression-Free Survival (PFS) in T790M-positive patients | Not Applicable | 2-4 months | 12 months |
Table 3: Comparative Safety Profile (Common Adverse Events)
| Adverse Event | First-Generation TKIs | Second-Generation TKIs | EGF-X |
| Rash/Acneiform Dermatitis | Grade 3/4: ~15% | Grade 3/4: ~15%[8] | Grade 3/4: <5% |
| Diarrhea | Grade 3/4: ~5% | Grade 3/4: ~15%[8] | Grade 3/4: <5% |
| Paronychia | Common | Common[8] | Infrequent |
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[9] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11] In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.[1]
First-generation EGFR TKIs reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity.[12][13] Second-generation inhibitors bind irreversibly to this site.[12][14] The T790M mutation alters the ATP binding pocket, reducing the affinity of these inhibitors.[15] EGF-X is designed to form a covalent bond with a cysteine residue (C797) in the EGFR kinase domain, leading to potent and irreversible inhibition of both sensitizing and T790M-mutant EGFR.[12]
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Cell Proliferation Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to inhibit 50% of cell proliferation (IC50).
-
Cell Lines:
-
PC-9 (EGFR exon 19 deletion)
-
NCI-H1975 (L858R and T790M mutations)
-
A549 (Wild-type EGFR)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of the EGFR inhibitors (Gefitinib, Afatinib, EGF-X) or a vehicle control (DMSO).
-
After 72 hours of incubation, cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
-
Caption: Workflow for in vitro cell proliferation assay.
Conclusion
The preclinical data presented in this guide demonstrate the potential superiority of EGF-X over first and second-generation EGFR TKIs. Its high potency against both sensitizing and T790M-mutant EGFR, coupled with its selectivity for mutant over wild-type EGFR, translates to a promising efficacy and safety profile. Further clinical investigation is warranted to confirm these findings and establish EGF-X as a new standard of care for patients with EGFR-mutant NSCLC.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy and Safety of First-Generation EGFR-TKIs Combined with Chemotherapy for Treatment-Naïve Advanced Non-Small-Cell Lung Cancer Patients Harboring Sensitive EGFR Mutations: A Single-Center, Open-Label, Single-Arm, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ClinPGx [clinpgx.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC
In the landscape of bioconjugation and drug development, "click chemistry" has become an indispensable tool, prized for its efficiency, selectivity, and biocompatibility. The term, first conceptualized by K. Barry Sharpless, describes reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts. The most prominent of these is the azide-alkyne cycloaddition, which can be performed using different catalytic systems. This guide provides a comparative analysis of the three leading methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
While BttnS (benzotriazol-1-yl-sulfonyl azide) is a highly effective reagent for introducing azide functionalities into molecules, it is not a catalyst for the click reaction itself[1][2]. The choice of catalytic system is a critical determinant of the reaction's suitability for a given application, particularly in biological contexts.
Performance Comparison of Click Chemistry Methodologies
The selection of a click chemistry methodology hinges on factors such as reaction speed, potential toxicity of the catalyst, and the nature of the reactants. The following table summarizes the key performance characteristics of CuAAC, SPAAC, and RuAAC.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) | None | Ruthenium(II) |
| Alkyne Type | Terminal | Cyclooctynes (strained) | Terminal and Internal |
| Regioselectivity | 1,4-disubstituted triazole | Mixture, depends on cyclooctyne | 1,5-disubstituted triazole |
| Reaction Rate | Very fast (can be ligand-accelerated) | Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne | Generally fast |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands[3][4] | Excellent, no metal catalyst required[] | Generally good, but ruthenium complexes can have biological activity |
| Key Advantage | High speed and efficiency with simple alkynes[6] | Bioorthogonal, ideal for live-cell labeling[7] | Unique regioselectivity and ability to use internal alkynes[8][9] |
| Key Disadvantage | Copper toxicity[3] | Requires synthesis of complex, strained alkynes[7] | Catalyst can be more expensive and less readily available |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for each click chemistry type, synthesized from established research.
1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an alkyne-tagged biomolecule with an azide-containing reporter in a cell lysate.
-
Reagents:
-
Alkyne-tagged biomolecule in a suitable buffer (e.g., phosphate buffer)
-
Azide-containing reporter molecule
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution
-
-
Procedure:
-
To the buffered solution of the alkyne-tagged biomolecule, add the azide reporter molecule to the desired final concentration.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1 hour.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification steps (e.g., precipitation, chromatography).
-
2. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for labeling an azide-tagged biomolecule with a strained alkyne (e.g., a DIBO or DBCO derivative).
-
Reagents:
-
Azide-tagged biomolecule in a biocompatible buffer (e.g., PBS)
-
Strained alkyne-containing reporter molecule dissolved in a compatible solvent (e.g., DMSO)
-
-
Procedure:
-
To the buffered solution of the azide-tagged biomolecule, add the strained alkyne reporter molecule.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants[10][11].
-
The reaction proceeds to completion without the need for quenching. The product can be used directly or purified as needed.
-
3. General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general framework for the RuAAC reaction, which selectively forms 1,5-disubstituted triazoles.
-
Reagents:
-
Azide substrate
-
Alkyne substrate (terminal or internal)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
An appropriate solvent (e.g., THF, toluene)
-
-
Procedure:
-
In an inert atmosphere, dissolve the azide and alkyne substrates in the chosen solvent.
-
Add the ruthenium catalyst to the solution.
-
The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrates and catalyst used[8][9].
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the solvent is removed, and the product is purified by standard methods such as column chromatography.
-
Visualizing Click Chemistry Workflows
The following diagrams illustrate the fundamental workflows and mechanisms of the discussed click chemistry methodologies.
Caption: General workflow for an azide-alkyne click chemistry reaction.
Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The choice between CuAAC, SPAAC, and RuAAC depends heavily on the specific requirements of the experiment. For applications demanding high reaction speed and where the presence of copper can be managed, CuAAC remains a powerful and popular choice. For live-cell imaging and in vivo applications where cytotoxicity is a primary concern, the catalyst-free nature of SPAAC makes it the superior option, despite the need for more complex strained alkynes. RuAAC offers a unique advantage in its ability to produce 1,5-disubstituted triazoles and utilize a broader range of alkyne substrates, opening up different avenues for molecular design. By understanding the distinct advantages and limitations of each methodology, researchers can better select the optimal click chemistry tool for their scientific endeavors.
References
- 1. 1H-Benzotriazole-1-sulfonyl azide 95 1246367-30-5 [sigmaaldrich.com]
- 2. Benzotriazol-1-yl-sulfonyl azide | C6H4N6O2S | CID 49783142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromothymol Blue (BTB): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Bromothymol Blue (BTB), a common pH indicator. Following these procedural steps is critical for ensuring laboratory safety and environmental compliance. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection : Use compatible chemical-resistant gloves and wear protective clothing to prevent skin contact.[2][4][5]
-
Respiratory Protection : Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator may be necessary.[1][6]
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4]
Step-by-Step Disposal Procedures
The correct disposal method for BTB depends on its form (solid, liquid solution) and whether it is contaminated with other hazardous substances.
Procedure 1: Disposal of Unused or Concentrated BTB (Solid or Solution)
Unused, surplus, or concentrated forms of BTB must be disposed of as hazardous chemical waste.
-
Containerization : Keep the BTB in its original container if possible. If transferring, use a clean, dry, and chemically compatible container that is in good condition.[7][8]
-
Labeling : Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "Bromothymol Blue".[7] Do not use abbreviations.[7]
-
Storage : Keep the waste container securely sealed except when adding waste.[7] Store it in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[6][9]
-
Disposal : Arrange for pickup by your institution's EHS or a licensed chemical waste disposal company.[5]
Procedure 2: Disposal of Dilute Aqueous BTB Solutions
The safest and most compliant approach is to treat all BTB solutions as chemical waste. Do not dispose of BTB solutions down the drain unless you have explicit permission from your local EHS office. [1][10] While some institutional guides may permit drain disposal for very dilute solutions of similar dyes if no other hazards are present, this is not a universal standard.[11]
-
Collection : Pour the dilute BTB solution into a designated aqueous hazardous waste container.
-
Compatibility : Ensure other wastes collected in the container are compatible. Do not mix with solvents or other hazardous chemicals.[8]
-
Labeling and Storage : Label and store the container as described in Procedure 1.
-
Disposal : Arrange for pickup through your institution's hazardous waste program.
Procedure 3: Disposal of BTB-Contaminated Solids and Debris
This includes items like contaminated paper towels, gels, or absorbent materials from a spill cleanup.
-
Cleanup : For spills, contain the material using an inert absorbent like sand, diatomite, or universal binders.[10] For dry powder, sweep up carefully, avoiding dust generation.[4][5]
-
Containerization : Place all contaminated solid materials into a sealed, clearly labeled container or a designated plastic bag for solid chemical waste.[4][8]
-
Labeling : Label the container as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with Bromothymol Blue").
-
Disposal : Dispose of the container through your institution's EHS department.[8]
Procedure 4: Disposal of Empty BTB Containers
Empty chemical containers must be properly decontaminated before disposal.
-
Rinsing : Triple-rinse the empty container with a suitable solvent (such as water for aqueous BTB solutions).[7]
-
Collect Rinsate : The first rinse must be collected and disposed of as hazardous chemical waste.[7][12] Pour it into the appropriate liquid waste container. Subsequent rinses may be permissible for drain disposal, but consult your EHS.
-
Container Preparation : Deface or remove all labels from the clean, air-dried container.[7][12]
-
Final Disposal : The decontaminated container can typically be disposed of in the regular trash or designated glass disposal boxes.[7][12]
Data Summary Tables
Bromothymol Blue (BTB) Properties
This table summarizes key characteristics of BTB relevant to its use as a pH indicator.
| Property | Value |
| pH Indicator Range | 6.0 - 7.6[2] |
| Acidic Color (pH < 6.0) | Yellow[2] |
| Neutral Color (pH 6.0-7.6) | Green |
| Basic Color (pH > 7.6) | Blue[2] |
BTB Waste Stream Disposal Plan
This table outlines the appropriate disposal path for different types of BTB waste.
| Waste Stream | Primary Hazard | Disposal Method |
| Unused/Concentrated BTB | Chemical | Hazardous Waste Collection via EHS[5] |
| Dilute Aqueous BTB Solution | Chemical | Best Practice: Hazardous Waste Collection via EHS[1][10] |
| BTB Solution with Solvents | Chemical, Flammable | Hazardous Waste Collection via EHS[11] |
| BTB-Contaminated Solids | Chemical | Hazardous Waste Collection via EHS[4] |
| Triple-Rinsed Empty Container | Non-Hazardous | Regular Trash or Glass Disposal[12] |
Logical Workflow for BTB Disposal
The following diagram illustrates the decision-making process for the proper disposal of BTB waste.
Caption: Decision workflow for the proper disposal of Bromothymol Blue waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. geneseo.edu [geneseo.edu]
- 6. southernbiological.com [southernbiological.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
